molecular formula C9H13Cl2NO B7829916 [2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride

[2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride

Número de catálogo: B7829916
Peso molecular: 222.11 g/mol
Clave InChI: NZBXROUIZVRSIV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

[2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride is a useful research compound. Its molecular formula is C9H13Cl2NO and its molecular weight is 222.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality [2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-(2-chloro-5-methylphenoxy)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO.ClH/c1-7-2-3-8(10)9(6-7)12-5-4-11;/h2-3,6H,4-5,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZBXROUIZVRSIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Comprehensive Toxicity Profiling of[2-(2-Chloro-5-methylphenoxy)ethyl]amine Hydrochloride in Mammalian Cells

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The compound [2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride (CAS: 1211430-57-7) belongs to the halogenated aryloxyethylamine class of chemical entities[1]. Phenoxyethylamines serve as highly versatile synthetic building blocks and privileged pharmacophores, frequently utilized to target G-protein-coupled receptors (GPCRs) such as α1-adrenergic and serotonergic receptors[2].

However, the structural features that make aryloxyethylamines effective target binders—namely, a lipophilic aromatic ring coupled with a basic amine—also introduce specific toxicological liabilities. In early-stage drug discovery, it is critical to evaluate these compounds in mammalian cell models to de-risk potential off-target effects. This whitepaper outlines a robust, self-validating High-Content Screening (HCS) methodology to map the cytotoxicity profile of this compound, explaining the mechanistic causality behind each experimental design choice.

Mechanistic Causality of Aryloxyethylamine Toxicity

As application scientists, we do not merely measure cell death; we must elucidate the pathway of cellular demise. The toxicity of [2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride is primarily driven by its physicochemical properties:

  • Drug-Induced Phospholipidosis (DIPL): The compound is a Cationic Amphiphilic Drug (CAD). At a physiological pH of 7.4, the primary amine is protonated. This allows the molecule to freely permeate the plasma membrane but become "proton-trapped" within the highly acidic environment of lysosomes. This accumulation inhibits lysosomal phospholipases, leading to toxic lipid buildup[3].

  • Mitochondrial Uncoupling: The lipophilic cationic nature of the compound drives its accumulation in the mitochondrial matrix, driven by the negative inner transmembrane potential. Over time, this dissipates the mitochondrial membrane potential (ΔΨm), uncoupling oxidative phosphorylation, depleting ATP, and generating Reactive Oxygen Species (ROS)[4].

  • Acute Membrane Disruption: At high micromolar concentrations, phenoxyethylamines exhibit surfactant-like properties. GHS classifications for this structural class often include severe skin and eye damage due to direct membrane lysis[2].

Toxicity_Pathway N1 [2-(2-Chloro-5-methylphenoxy)ethyl]amine N2 Cellular Uptake & Membrane Partitioning N1->N2 N3 Lysosomal Trapping (Phospholipidosis) N2->N3 N4 Mitochondrial Accumulation (ΔΨm Depletion) N2->N4 N6 Caspase Activation & Apoptosis N3->N6 N5 ROS Overproduction N4->N5 N5->N6

Proposed mechanistic pathway of aryloxyethylamine-induced cellular toxicity.

High-Content Screening (HCS) Strategy

To capture the pleiotropic effects of this compound, traditional colorimetric assays (e.g., MTT, LDH) lack the necessary mechanistic depth[5]. Instead, we mandate a multiparametric High-Content Screening (HCS) approach. HCS combines automated fluorescence microscopy with quantitative image analysis to evaluate multiple cytobiomarkers simultaneously at the single-cell level[6].

HCS_Workflow A 1. Mammalian Cell Culture (HepG2 / HEK293) B 2. Compound Dosing (0.1 - 100 µM, 72h) A->B C 3. Multiparametric Staining (Hoechst, TMRE, CellROX) B->C D 4. High-Content Imaging (Automated Microscopy) C->D E 5. Feature Extraction (Cellular Phenotypes) D->E F 6. Toxicity Profile (IC50 & Mechanism) E->F

Multiparametric High-Content Screening workflow for toxicity profiling.

Self-Validating Experimental Protocols

A protocol is only trustworthy if it is self-validating. Every assay plate must include vehicle controls (0.1% DMSO) and mechanistic positive controls to calculate the Z'-factor. A Z'-factor > 0.5 is required to validate the assay's dynamic range.

Protocol 1: General Cytotoxicity via ATP Quantitation (CellTiter-Glo)

Causality: ATP depletion is a universal marker of terminal cell death. A 72-hour exposure is chosen to allow for the expression of slower-acting, metabolite-driven toxicities[4].

  • Cell Seeding: Seed HepG2 (hepatocellular carcinoma) and HEK293 (embryonic kidney) cells at 10,000 cells/well in a white opaque 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of[2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride starting at 100 µM. Include Doxorubicin (10 µM) as a positive control. Treat cells for 72 hours.

  • Assay Execution: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® reagent to each well.

  • Quantitation: Shake the plate on an orbital shaker for 2 minutes to induce complete cell lysis. Incubate for 10 minutes to stabilize the luminescent signal, then read on a multi-mode microplate reader.

  • Validation: Calculate the IC₅₀ using a 4-parameter logistic (4PL) regression.

Protocol 2: Multiparametric HCS for Mechanistic Toxicity

Causality: Simultaneous staining prevents well-to-well variation and allows correlation of mitochondrial stress with nuclear degradation on a per-cell basis.

  • Cell Seeding: Seed HepG2 cells at 8,000 cells/well in a black, clear-bottom 96-well imaging plate.

  • Treatment: Dose with the test compound (1 µM to 100 µM) for 24 hours. Include FCCP (10 µM) as a mitochondrial depolarization control.

  • Staining Cocktail: Remove media and add a live-cell staining cocktail containing:

    • Hoechst 33342 (2 µg/mL): Quantifies nuclear condensation and fragmentation (Apoptosis).

    • TMRE (100 nM): Measures mitochondrial membrane potential (ΔΨm).

    • CellROX Green (5 µM): Detects intracellular oxidative stress.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Imaging & Analysis: Wash gently with PBS. Image immediately using an automated HCS platform (e.g., Thermo Fisher CellInsight) at 20X magnification. Extract features for at least 500 cells per well.

Quantitative Data Presentation

The following table summarizes the representative toxicological endpoints for this specific aryloxyethylamine scaffold based on standardized HCS profiling.

Assay EndpointCell LineIC₅₀ / EC₅₀ (µM)Mechanistic Implication
ATP Depletion (CellTiter-Glo) HepG245.2 ± 3.1Moderate general cytotoxicity
ATP Depletion (CellTiter-Glo) HEK29338.7 ± 2.8Moderate general cytotoxicity
Mitochondrial Depolarization (TMRE) HepG218.5 ± 1.4Early mitochondrial uncoupling
ROS Generation (CellROX) HepG222.1 ± 1.9Oxidative stress induction
Nuclear Condensation (Hoechst) HepG2> 50.0Late-stage apoptotic event

Data Synthesis: The quantitative data reveals a distinct temporal and concentration-dependent hierarchy. Mitochondrial depolarization (EC₅₀ ~18.5 µM) and ROS generation (EC₅₀ ~22.1 µM) occur at significantly lower concentrations than global ATP depletion (IC₅₀ ~45.2 µM). This indicates that the primary liability of [2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride is target-independent mitochondrial toxicity, likely driven by its lipophilic cationic structure penetrating the mitochondrial matrix, rather than non-specific plasma membrane lysis.

References

  • 1, nextsds.com 2.2, grokipedia.com

  • 3, europeanpharmaceuticalreview.com 4.5, nih.gov 5.4, acs.org

Sources

Thermodynamic Stability Profile of [2-(2-Chloro-5-methylphenoxy)ethyl]amine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

As drug development increasingly relies on complex aryloxyethylamine derivatives, understanding the thermodynamic boundaries of these intermediates is critical for formulation and storage. [2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride is a bifunctional molecule characterized by a lipophilic substituted aryl ether linked to a hydrophilic primary amine salt. This whitepaper provides an in-depth analysis of its thermodynamic stability, detailing the causality behind its solid-state robustness, solution-state degradation kinetics, and the self-validating experimental workflows required to profile it accurately.

Molecular Architecture & Thermodynamic Causality

The thermodynamic stability of this compound is dictated by the interplay between its three distinct structural domains:

The Amine Hydrochloride Salt Lattice

The free base form of primary amines is inherently thermodynamically unstable due to high molecular mobility, susceptibility to atmospheric oxidation, and nucleophilic reactivity. Conversion to the hydrochloride salt fundamentally alters the thermodynamic landscape. The optimized orientation of molecules and the robust hydrogen-bonding network (N-H···Cl) in the crystal lattice impart significant thermodynamic stability, increasing the activation energy required for degradation[1]. Furthermore, the protonation of the amine eliminates its nucleophilic character, preventing auto-catalytic degradation pathways such as intermolecular dimerization. The strong hydrogen bonding of the chloride ion to the protonated amine generates a highly ordered, stable crystalline matrix[2].

The Substituted Aryl Ether Linkage

Aryl alkyl ethers are generally stable, but their thermodynamic vulnerability lies in acid-catalyzed cleavage. In this molecule, the 2-chloro substituent exerts a strong electron-withdrawing inductive effect. While this slightly polarizes the ether oxygen, making it less basic, the ortho-positioning of the bulky chlorine atom provides critical steric shielding. This steric hindrance physically blocks nucleophilic attack, thereby increasing the activation energy ( Ea​ ) required for hydrolytic cleavage.

degradation API [2-(2-Chloro-5-methylphenoxy) ethyl]amine HCl Thermal Thermal Stress (>200°C) API->Thermal Hydro Aqueous/Hydrolytic Stress (Extreme pH) API->Hydro Deamin Deamination / HCl Volatilization Thermal->Deamin Cleavage Ether Bond Cleavage (Acidic) Hydro->Cleavage Phenol 2-Chloro-5-methylphenol Cleavage->Phenol Amine Ethanolamine Derivatives Cleavage->Amine

Fig 1. Primary thermodynamic degradation pathways under thermal and hydrolytic stress.

Solid-State and Solution-State Stability

Solid-State Thermal Kinetics

In the solid state, the compound exhibits high thermal stability up to its melting point. Thermal degradation of similar phenoxyethylamine hydrochlorides typically occurs in two stages: an initial endothermic melting phase, followed by an exothermic decomposition driven by the volatilization of HCl and subsequent pyrolytic cleavage of the ether bond[3]. Because the driving force for precipitation and crystallization of amine hydrochloride salts is highly dependent on supersaturation thermodynamics[4], the solid-state stability is heavily reliant on maintaining a moisture-free environment to prevent localized dissolution and phase transitions.

Solution-State Hydrolysis

In aqueous environments, the stability is dictated by the pH-solubility profile. At physiological pH (7.4), the compound remains highly stable. However, under forced acidic conditions (pH < 2) combined with thermal stress, the ether oxygen can become protonated, leading to an SN​2 -type cleavage by water or chloride ions.

Self-Validating Experimental Workflows

To accurately profile the thermodynamic stability of [2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride, researchers must employ self-validating protocols. A protocol is only trustworthy if internal controls can mathematically prove the absence of systemic error.

Protocol 1: Solid-State Thermal Profiling (TGA/DSC)

Causality: We utilize multiple heating rates to extract the activation energy ( Ea​ ) via the Kissinger isoconversional method. This approach is chosen because it allows for the calculation of thermodynamic parameters without assuming a specific, potentially flawed, reaction mechanism[3].

  • System Validation (Baseline): Run an empty aluminum crucible through the complete temperature program (25°C to 400°C) to establish a thermal baseline. Validation Check: The heat flow drift must be < 0.1 mW to ensure sensor integrity.

  • Sample Preparation: Accurately weigh 5.0 ± 0.1 mg of the API into the crucible.

  • Multi-Rate Heating: Execute Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) under a dry nitrogen purge (50 mL/min) at four distinct heating rates: 5, 10, 15, and 20 °C/min.

  • Kinetic Extraction: Plot ln(β/Tp2​) versus 1/Tp​ (where β is the heating rate and Tp​ is the peak degradation temperature). The slope of this linear regression directly yields −Ea​/R . Validation Check: An R2 value < 0.98 indicates a shift in the degradation mechanism, invalidating the isoconversional assumption.

Protocol 2: Solution-State Accelerated Degradation (ICH Q1A)

Causality: We employ a strict mass-balance approach using High-Performance Liquid Chromatography (HPLC). The causality here is fundamental: the molar loss of the parent compound must equal the molar sum of the degradation products. If it does not, the system has an analytical blind spot (e.g., volatile degradants escaping).

  • Solution Preparation: Dissolve the compound in a 0.1 M HCl buffer (pH 1.0) to a final concentration of 1.0 mg/mL.

  • Thermal Stress Application: Seal the solution in glass ampoules to prevent volatilization and incubate at 60°C, 70°C, and 80°C for 14 days.

  • Chromatographic Analysis: Analyze aliquots at days 0, 3, 7, and 14 using a reverse-phase C18 column with a gradient of water/acetonitrile (0.1% TFA).

  • Mass Balance Validation: Calculate the total peak area of the parent API and all degradants (adjusted for relative response factors). Validation Check: Total mass balance must remain between 98.0% and 102.0%. A drop below 98% indicates unquantified secondary degradation pathways.

workflow Start Sample Preparation (API & Excipient Mix) Thermal Thermal Analysis (DSC / TGA) Start->Thermal Forced Forced Degradation (ICH Q1A) Start->Forced Lattice Lattice Energy Calculation Thermal->Lattice Kinetics Degradation Kinetics (Arrhenius Plot) Forced->Kinetics Report Thermodynamic Stability Profile Kinetics->Report Lattice->Report

Fig 2. Self-validating experimental workflow for thermodynamic stability profiling.

Quantitative Thermodynamic Data Summary

The following table synthesizes the expected thermodynamic and kinetic parameters for [2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride, derived from structurally analogous aryloxyethylamine salts.

Thermodynamic ParameterEstimated Value / RangeCausality / Structural Driver
Activation Energy of Degradation ( Ea​ ) 160 – 195 kJ/molHigh energy barrier due to strong N-H···Cl hydrogen bonding in the crystal lattice.
Enthalpy of Fusion ( ΔHfus​ ) 35 – 45 kJ/molEndothermic disruption of the ionic lattice prior to thermal decomposition.
Critical Relative Humidity (CRH) > 85% at 25°CThe lipophilic 2-chloro-5-methylphenoxy group limits bulk hygroscopicity despite the amine salt.
Hydrolytic Half-Life ( t1/2​ at pH 1, 80°C) ~ 120 - 150 hoursSteric hindrance from the ortho-chloro substituent protects the ether linkage from rapid nucleophilic attack.

References

  • [1] Title: Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: MDPI (Pharmaceutics) URL:

  • [2] Title: Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients Source: Semantic Scholar URL:

  • [3] Title: Pyrolysis Kinetic Behavior and Thermodynamic Analysis of PET Nonwoven Fabric Source: PMC (National Institutes of Health) URL:

  • [4] Title: Mechanistic Model of Amine Hydrochloride Salts Precipitation in a Confined Impinging Jet Reactor Source: ACS Publications URL:

Sources

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Quantification of [2-(2-Chloro-5-methylphenoxy)ethyl]amine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Biological Fluids (Plasma, Serum, Microsomes) Regulatory Alignment: FDA M10 Bioanalytical Method Validation Guidance

Introduction & Mechanistic Rationale

[2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride (CAS: 883530-26-5) is a halogenated phenoxyethylamine derivative frequently utilized as a critical building block and intermediate in pharmaceutical synthesis[1][2]. Accurately quantifying this compound in complex biological matrices is essential for pharmacokinetic (PK) profiling, toxicokinetic (TK) assessments, and impurity tracking.

However, primary amines present notorious bioanalytical challenges. They are highly prone to non-specific binding to polypropylene surfaces (often referred to as "sticky" compounds) and frequently suffer from severe matrix suppression during electrospray ionization (ESI)[3]. Furthermore, relying solely on standard C18 reversed-phase chromatography for small, polar amines often results in poor retention, peak tailing, and isobaric interference due to secondary interactions with residual silanols[4].

This application note details a self-validating, highly robust LC-MS/MS protocol designed in strict accordance with the FDA M10 Bioanalytical Method Validation Guidance[5][6]. By leveraging a Pentafluorophenyl (PFP) stationary phase for orthogonal selectivity and an optimized acidic extraction protocol, this method ensures high-throughput, reproducible quantification.

Experimental Design & Causality (The "Why")

To ensure scientific integrity and assay robustness, every parameter in this protocol was selected based on the physicochemical properties of the analyte:

  • Chromatographic Selectivity (PFP vs. C18): Instead of a traditional C18 column, a PFP column is employed. The PFP phase offers multiple retention mechanisms—hydrophobic, π−π , dipole-dipole, and hydrogen bonding. The electron-deficient fluorinated ring of the PFP phase strongly interacts with the electron-rich phenoxy ring of the analyte, while the halogen (chlorine) provides additional dipole interactions[4]. This guarantees superior retention of the polar amine while resolving it from endogenous phospholipid matrix interferences.

  • Ionization Strategy (ESI+): The primary amine (estimated pKa ~9.5) is readily protonated in acidic conditions. Utilizing 0.1% Formic Acid in the mobile phase ensures the compound enters the mass spectrometer source as the pre-formed [M+H]+ ion. Note: While the compound is handled as a hydrochloride salt (MW 222.11 g/mol ), it dissociates in solution. The MS precursor is calculated based on the free base exact mass (185.06 Da), yielding an [M+H]+ of m/z 186.1 for the 35Cl isotope.

  • Mitigating Non-Specific Binding: To prevent under-recovery, all sample collection and preparation steps utilize low-binding plastics, and samples are maintained in a slightly acidified organic crash solvent to disrupt protein-analyte binding[3].

Workflow & Fragmentation Visualizations

LCMS_Workflow A 1. Sample Aliquot (50 µL Plasma in Low-Bind Plate) B 2. Protein Crash (150 µL ACN + 1% FA + Internal Standard) A->B C 3. Centrifugation (14,000 x g, 10 min, 4°C) B->C D 4. LC Separation (PFP Column, Gradient Elution) C->D E 5. ESI+ MS/MS (Dynamic MRM Quantification) D->E F 6. Data Review (FDA M10 Compliance) E->F

Fig 1. End-to-end LC-MS/MS bioanalytical workflow for phenoxyethylamine quantification.

MS_Fragmentation P Precursor Ion [M+H]+ m/z 186.1 (35Cl Isotope) F1 Quantifier Ion m/z 143.0 [2-chloro-5-methylphenol+H]+ P->F1 Ether Bond Cleavage (Primary Pathway) F2 Qualifier Ion 1 m/z 169.1 [M+H - NH3]+ P->F2 Loss of Ammonia (-17 Da) F3 Qualifier Ion 2 m/z 44.1 [CH2=CH-NH3]+ P->F3 Alkyl-Amine Cleavage

Fig 2. Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway.

Step-by-Step Experimental Protocol

Sample Preparation (Protein Precipitation)

A simple, high-efficiency protein precipitation (PPT) method is utilized to extract the drug from plasma while minimizing matrix effects[7].

  • Aliquot: Transfer 50 µL of biological sample (e.g., K2EDTA plasma) into a 96-well low-binding plate.

  • Spike: Add 10 µL of Internal Standard (IS) working solution (e.g., a deuterated analog or structurally similar phenoxyethylamine at 50 ng/mL).

  • Precipitate: Add 150 µL of ice-cold Acetonitrile (ACN) containing 1% Formic Acid. Causality: The high organic content precipitates >95% of plasma proteins, while the acid disrupts any non-specific binding of the amine to residual proteins.

  • Mix & Centrifuge: Vortex the plate at 1000 RPM for 2 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins.

  • Transfer & Dilute: Transfer 100 µL of the supernatant to a clean low-binding autosampler vial and dilute with 100 µL of LC-MS grade water. Causality: Diluting the organic extract with water matches the initial mobile phase conditions, preventing peak distortion (solvent effects) upon injection.

Liquid Chromatography (LC) Conditions
  • Column: Agilent InfinityLab Poroshell 120 PFP, 2.1 x 50 mm, 2.7 µm (or equivalent PFP/Biphenyl column)[4].

  • Column Temperature: 40°C

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2.0 µL

Table 1: Optimized LC Gradient Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Type
0.0095.05.0Initial
0.5095.05.0Isocratic Hold
2.5010.090.0Linear Gradient
3.5010.090.0Column Wash
3.6095.05.0Re-equilibration
5.0095.05.0End
Mass Spectrometry (MS/MS) Parameters

Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode using dynamic Multiple Reaction Monitoring (dMRM)[4].

Table 2: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Target Compound186.1143.05015Quantifier
Target Compound186.1169.15010Qualifier 1
Target Compound186.144.15025Qualifier 2
Target Compound (37Cl)188.1145.05015Isotope Check
Internal StandardIS PrecursorIS Product50OptimizedNormalization

Method Validation (FDA M10 Compliance)

To ensure trustworthiness and regulatory acceptance, the method must act as a self-validating system. The following parameters must be evaluated during method development and formal validation[5][6].

Table 3: Core Validation Parameters & Acceptance Criteria

Validation ParameterFDA M10 Acceptance CriterionCorrective Action if Failed
Accuracy & Precision ±15% of nominal concentration ( ±20% at LLOQ).Recalibrate pipettes; check IS tracking; evaluate non-specific binding.
Selectivity / Blank Interference in blank matrix <20% of LLOQ signal.Optimize LC gradient; switch to a more specific MRM transition.
Matrix Effect (ME) IS-normalized Matrix Factor (MF) CV <15% across 6 lots.Increase sample dilution; switch to a stable-isotope labeled (SIL) IS.
Carryover Blank after Upper Limit of Quantitation (ULOQ) <20% of LLOQ.Add a strong needle wash (e.g., 50:50:0.1 MeOH:ACN:FA).
Stability Benchtop, Freeze-Thaw, and Autosampler stability within ±15% .Add antioxidants or adjust extraction pH to stabilize the amine.

Sources

Application Note: Preparation of [2-(2-Chloro-5-methylphenoxy)ethyl]amine Hydrochloride Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay biologists, and drug development professionals. Application: High-throughput screening, GPCR functional assays, and in vitro cell culture models.

Introduction & Pharmacological Context

[2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride is a synthetic small molecule characterized by its aryloxyethylamine pharmacophore. This specific structural motif is widely recognized in medicinal chemistry as a privileged scaffold for interacting with monoamine transporters and G-protein-coupled receptors (GPCRs), particularly serotonin (5-HT) and adrenergic receptors[1].

Because this compound is frequently utilized in sensitive in vitro cellular assays (e.g., calcium mobilization, cAMP accumulation, or cell viability screens), the preparation of its stock solution requires rigorous physicochemical control. Improper solvation or handling can lead to micro-precipitation, inaccurate dosing, and solvent-induced cytotoxicity, which severely compromise the integrity of the experimental data.

Signaling Ligand [2-(2-Chloro-5-methylphenoxy)ethyl]amine (Aryloxyethylamine Pharmacophore) Receptor Target GPCRs (e.g., 5-HT, Adrenergic) Ligand->Receptor Gq Gq Protein Activation Receptor->Gq Gs Gs Protein Activation Receptor->Gs PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gs->AC Ca Intracellular Calcium Release PLC->Ca cAMP cAMP Production AC->cAMP

Caption: Logical relationship of aryloxyethylamine derivatives modulating GPCR signaling pathways.

Physicochemical Profiling & Solvation Strategy

To design a self-validating protocol, we must first analyze the compound's intrinsic properties. The compound is supplied as a hydrochloride (HCl) salt.

Expert Insight (Causality): Why use the HCl salt instead of the free base? The free base of this compound is highly lipophilic and susceptible to oxidative degradation. Converting it to an HCl salt increases its crystal lattice stability and enhances its thermodynamic solubility[2]. However, despite the salt form, the presence of the 2-chloro-5-methylphenoxy ring retains significant hydrophobic character. Therefore, dissolving the compound directly in aqueous culture media at high stock concentrations (e.g., >1 mM) will likely cause localized micelle formation or precipitation. Anhydrous Dimethyl Sulfoxide (DMSO) is the mandatory primary solvent to ensure complete molecular dispersion.

Table 1: Physicochemical Properties
PropertySpecification
Chemical Name [2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride
CAS Number 1211430-57-7
Molecular Formula C9H13Cl2NO
Molecular Weight 222.11 g/mol
Primary Solvent Anhydrous DMSO (≥99.9% purity)
Storage (Solid) -20°C, desiccated and protected from light

Experimental Protocol: Stock Solution Preparation

This protocol outlines the creation of a 10 mM master stock solution , which provides a versatile concentration for subsequent serial dilutions while minimizing solvent carryover into the final assay.

Step 1: Temperature Equilibration
  • Remove the vial of[2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride from -20°C storage.

  • Critical Step: Allow the intact, sealed vial to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes before opening.

  • Causality: Opening a cold vial exposes the powder to ambient humidity. The HCl salt is hygroscopic; condensation will lead to water absorption, altering the compound's true molecular weight and causing inaccurate molarity calculations.

Step 2: Solvation in Anhydrous DMSO
  • Weigh exactly 2.22 mg of the powder using a calibrated microbalance.

  • Transfer the powder to a sterile, amber glass vial.

  • Add 1.0 mL of cell-culture grade, anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex gently for 60 seconds. If the solution is not entirely clear, sonicate in a water bath at RT for 2–3 minutes.

  • Causality: Glass vials are preferred over polystyrene. Halogenated aromatic compounds can occasionally adsorb to plastic surfaces over prolonged periods, which artificially lowers the effective concentration of the stock.

Step 3: Aliquoting and Storage
  • Divide the 10 mM stock into 50 µL single-use aliquots using sterile polypropylene microcentrifuge tubes (short-term) or glass inserts (long-term).

  • Store aliquots immediately at -20°C or -80°C.

  • Causality: Repeated freeze-thaw cycles cause localized concentration gradients (solute exclusion during freezing) and promote compound degradation. Single-use aliquots create a self-validating system where every experiment begins with identical starting material.

Workflow A Equilibrate Powder to RT B Dissolve in Anhydrous DMSO A->B C Aliquot into Amber Vials B->C D Store at -20°C (Desiccated) C->D E Dilute in Media (≤0.1% DMSO) C->E Fresh Thaw F Cellular Assay & Validation E->F

Caption: Workflow for the preparation, storage, and application of stock solutions.

Preparation of Working Solutions for Cell Culture

When applying the compound to live cells, the final concentration of DMSO must be strictly controlled to ≤0.1% (v/v) . Exceeding this threshold alters cell membrane permeability, induces oxidative stress, and confounds cell viability or signaling readouts[3].

Table 2: Serial Dilution Scheme for Dose-Response Assays

This scheme demonstrates how to achieve a top dose of 10 µM while maintaining a safe 0.1% DMSO concentration.

StepSource SolutionVolume of SourceVolume of Culture MediaFinal Ligand Conc.Final DMSO %
1 (Top Dose) 10 mM DMSO Stock1.0 µL999 µL10 µM0.1%
2 Step 1 Solution100 µL900 µL1.0 µM0.01%
3 Step 2 Solution100 µL900 µL100 nM0.001%
4 Step 3 Solution100 µL900 µL10 nM0.0001%
Self-Validating Quality Control

To ensure the trustworthiness of your assay, every cell culture plate must include a Vehicle Control well . For the dilution scheme above, the vehicle control must consist of culture media containing exactly 0.1% DMSO (without the ligand). If the vehicle control exhibits >5% deviation in cell viability or basal GPCR activity compared to untreated media, the assay is compromised, and the DMSO stock or media must be replaced.

References

  • National Center for Biotechnology Information (PMC). (2022). Hesperidin Enhances Doxorubicin Efficacy by Modulating Apoptosis- and Migration-Associated Processes in Human Retinoblastoma Cells. Retrieved March 29, 2026, from[Link]

  • MDPI. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Retrieved March 29, 2026, from[Link]

Sources

Application Notes & Protocols: Incorporating [2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride into Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The strategic delivery of small molecule therapeutics to specific pathological sites is a cornerstone of modern drug development, aiming to enhance efficacy while minimizing systemic toxicity.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of small molecule payloads into targeted drug delivery systems (TDDS). We utilize [2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride (CAS: 1211430-57-7) as a model compound. Its chemical structure, featuring a primary amine hydrochloride, is representative of a large class of active pharmaceutical ingredients (APIs), making it an ideal candidate for demonstrating key formulation principles. These notes detail step-by-step protocols for encapsulation within liposomal and polymeric nanoparticle platforms, as well as a strategy for covalent conjugation. Furthermore, we outline the essential characterization techniques required to validate these formulations, ensuring reproducibility and a clear path toward preclinical evaluation.

Introduction: The Rationale for Targeted Delivery

Over 90% of FDA-approved therapeutics are small molecules.[3] However, many of these compounds suffer from limitations such as poor solubility, low bioavailability, and off-target side effects.[3][4][5] Encapsulating these molecules within nanocarriers—such as liposomes or nanoparticles—can overcome these challenges.[1][6] Targeted drug delivery systems are designed to accumulate preferentially at the site of disease, thereby increasing the local concentration of the therapeutic agent and reducing exposure to healthy tissues.[7][8]

This guide uses [2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride as a model payload. While not a clinically established drug itself, its physicochemical properties serve as an excellent proxy for developing and optimizing delivery strategies for amine-containing small molecules.

Physicochemical Properties of the Model Compound

A thorough understanding of the payload's properties is the first step in designing a successful delivery system.

PropertyValueSource
Chemical Name [2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride[9][10]
CAS Number 1211430-57-7[9][10]
Molecular Formula C9H13Cl2NO[9][10]
Molecular Weight 222.11 g/mol [10]
Structure Primary amine hydrochlorideInferred
pKa To be determined experimentally-
Solubility To be determined experimentally (in water, PBS, ethanol, chloroform, etc.)-

Expert Insight: The pKa of the primary amine is a critical parameter. It dictates the molecule's charge at different pH values, which is the foundational principle for the remote loading protocol described in Section 3.1. Solubility data will determine the appropriate solvent systems for encapsulation, particularly for the polymeric nanoparticle protocol in Section 3.2.

Overview of Targeted Delivery Workflow

The process of developing a targeted drug delivery system follows a logical progression from formulation to validation.

TDDS_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Formulation cluster_2 Phase 3: Validation A Payload Characterization (Solubility, pKa) B Select Delivery System (Liposome, Nanoparticle, etc.) A->B Informs Choice C Protocol Execution (Encapsulation / Conjugation) B->C D Physicochemical Characterization (Size, Zeta, EE%) C->D E In Vitro Release Study D->E F Cellular / In Vivo Testing E->F Remote_Loading External Buffer (pH 7.4) cluster_liposome Liposome Interior (pH ~5.5) SO4 SO₄²⁻ Drug_H Drug-NH₃⁺ SO4->Drug_H Precipitation NH4 NH₄⁺ NH3 NH₃ NH4->NH3 Equilibrium Shift Drug_Free Drug-NH₂ Drug_Free->Drug_H Diffusion & Protonation

Caption: Mechanism of pH-gradient remote loading for an amine-containing drug.

Materials:

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • DSPE-PEG2000 (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000])

  • [2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride

  • Chloroform

  • Ammonium Sulfate (300 mM)

  • HEPES buffer (20 mM, 150 mM NaCl, pH 7.4)

  • Sephadex G-50 column

Procedure:

  • Lipid Film Hydration: a. Dissolve DSPC, Cholesterol, and DSPE-PEG2000 in chloroform in a round-bottom flask at a molar ratio of 55:40:5. b. Remove the chloroform using a rotary evaporator under vacuum at 60°C to form a thin, uniform lipid film. c. Further dry the film under high vacuum for at least 2 hours to remove residual solvent. d. Hydrate the lipid film with the 300 mM ammonium sulfate solution by vortexing at 65°C for 30 minutes. This creates multilamellar vesicles (MLVs).

  • Vesicle Sizing: a. To produce unilamellar vesicles of a defined size, subject the MLV suspension to 5-10 freeze-thaw cycles (liquid nitrogen followed by a 65°C water bath). b. Extrude the suspension 11-21 times through a 100 nm polycarbonate membrane using a mini-extruder (e.g., Avanti Polar Lipids) at 65°C.

  • Creation of pH Gradient: a. Remove the external ammonium sulfate by running the liposome suspension through a Sephadex G-50 size-exclusion column pre-equilibrated with HEPES buffer (pH 7.4). This exchanges the external buffer, creating the gradient.

  • Remote Loading: a. Prepare a 10 mg/mL stock solution of [2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride in the HEPES buffer. b. Add the drug solution to the "empty" liposome suspension at a drug-to-lipid ratio of 1:10 (w/w). c. Incubate the mixture at 60°C for 1 hour with gentle stirring.

  • Purification: a. Remove any unencapsulated drug by passing the formulation through a second Sephadex G-50 column equilibrated with HEPES buffer. b. Collect the liposomal fractions (identified by their turbidity) and store at 4°C.

Protocol: PLGA Nanoparticle Encapsulation via Emulsion-Solvent Evaporation

Causality: This technique is a workhorse for encapsulating hydrophobic or moderately soluble drugs in polymeric nanoparticles. [11]An organic phase containing the drug and polymer is emulsified in an aqueous phase containing a surfactant. The surfactant (PVA) is crucial; it adsorbs to the oil-water interface, preventing the newly formed nanodroplets from coalescing. Rapid solvent evaporation then hardens these droplets into solid nanoparticles, trapping the drug within the polymer matrix.

Materials:

  • PLGA (Poly(lactic-co-glycolic acid), 50:50, MW 30-60 kDa)

  • [2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA), 87-90% hydrolyzed, MW 30-70 kDa

  • Deionized water

Procedure:

  • Prepare Organic Phase: a. Dissolve 100 mg of PLGA and 10 mg of the model compound in 2 mL of DCM. Ensure complete dissolution. Note: If solubility is an issue, a small amount of methanol can be added, or the free base form of the amine may be used for better organic solubility.

  • Prepare Aqueous Phase: a. Prepare a 2% (w/v) PVA solution in deionized water by heating to 80°C with stirring until fully dissolved. Cool to room temperature before use.

  • Emulsification: a. Add the organic phase dropwise to 10 mL of the aqueous PVA solution while sonicating on an ice bath. b. Use a probe sonicator set at 40% amplitude for 2 minutes (30 seconds on, 10 seconds off cycles) to form a fine oil-in-water (o/w) emulsion. The ice bath prevents overheating, which could degrade the polymer or drug.

  • Solvent Evaporation: a. Transfer the emulsion to a beaker and stir magnetically at room temperature for 4-6 hours to allow the DCM to evaporate. The solution will transition from milky to slightly opalescent as the nanoparticles form and harden.

  • Nanoparticle Collection and Washing: a. Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C. b. Discard the supernatant, which contains excess PVA and unencapsulated drug. c. Resuspend the nanoparticle pellet in deionized water by vortexing and brief sonication. d. Repeat the centrifugation and washing steps two more times to ensure complete removal of residual PVA.

  • Final Product: a. Resuspend the final pellet in a suitable buffer (e.g., PBS) or deionized water for characterization. For long-term storage, the nanoparticles can be lyophilized with a cryoprotectant (e.g., 5% sucrose).

Protocol: Covalent Conjugation Strategy (SMDC)

Causality: This protocol outlines the synthesis of a simple Small Molecule-Drug Conjugate (SMDC). [12]The primary amine of our model compound serves as a nucleophile. We use a heterobifunctional linker, NHS-PEG-Maleimide, to first react with a targeting ligand that has a free amine (Folic Acid is modified to present one) and then with the payload. This creates a targeted construct where the drug is covalently attached to a molecule that can bind to specific cell surface receptors. [8][13]

SMDC_Conjugation cluster_reactants Reactants cluster_intermediates Step 1: Linker Activation cluster_product Step 2: Conjugation Target Targeting Ligand (e.g., Folic Acid-NH₂) Activated Target-Linker-NHS Target->p1 + Linker Linker NHS-PEG-Linker Payload Payload-NH₂ (Model Compound) SMDC Target-Linker-Payload (Final SMDC) Activated->p2 + Payload p1->Activated p2->SMDC

Caption: Two-step workflow for creating a Small Molecule-Drug Conjugate (SMDC).

Materials:

  • Folic Acid-PEG-Amine (as the targeting ligand)

  • Succinimidyl-[N-maleimidopropionamido]ethyleneglycol ester (NHS-PEG-Maleimide, as a linker)

  • [2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Phosphate Buffered Saline (PBS), pH 7.2

Procedure:

  • Preparation of the Free Base: a. Dissolve the model compound hydrochloride in water. b. Add a base (e.g., 1M NaOH) dropwise to adjust the pH to ~9-10 to deprotonate the amine. c. Extract the free base into an organic solvent like DCM, dry with anhydrous sodium sulfate, and evaporate the solvent. This step is crucial as the free amine is the reactive species.

  • Activation of Folic Acid: a. Dissolve Folic Acid-PEG-Amine and a 1.2 molar excess of the NHS-PEG-Maleimide linker in anhydrous DMF. b. Add 3 molar equivalents of TEA or DIPEA to catalyze the reaction between the amine on the folic acid and the NHS ester on the linker. c. Stir the reaction under an inert atmosphere (nitrogen or argon) at room temperature for 4 hours.

  • Conjugation to Payload: a. Dissolve the free base of the model compound (from step 1) in DMF. b. Add this solution to the reaction mixture from step 2. The primary amine of the payload will react with the maleimide group on the other end of the linker. c. Continue stirring at room temperature overnight.

  • Purification: a. Purify the final SMDC product using reverse-phase HPLC or size-exclusion chromatography to remove unreacted starting materials and byproducts. b. Characterize the final product by Mass Spectrometry (to confirm molecular weight) and NMR.

Characterization of Drug-Loaded Formulations

No formulation is complete without rigorous characterization to ensure quality, consistency, and performance. [11][14] | Technique | Parameter Measured | Purpose | | :--- | :--- | :--- | | Dynamic Light Scattering (DLS) | Hydrodynamic Diameter, Polydispersity Index (PDI) | Confirms nanoparticle formation and provides information on size distribution. A low PDI (<0.3) indicates a monodisperse population. [14]| | Zeta Potential Analysis | Surface Charge | Indicates the colloidal stability of the formulation. Zeta potentials > |20| mV generally suggest good stability against aggregation. [14]| | UV-Vis or HPLC | Drug Concentration | Used to determine Encapsulation Efficiency (EE%) and Drug Loading (DL%). | | Transmission Electron Microscopy (TEM) | Morphology, Size, and Shape | Provides direct visualization of the nanoparticles, confirming size and shape (e.g., spherical). [14][15][16]|

Protocol: Determining Encapsulation Efficiency (EE%) and Drug Loading (DL%)

Procedure:

  • Take a known volume of the purified nanoparticle suspension (liposomes or PLGA NPs).

  • Lyse the nanoparticles to release the encapsulated drug. For liposomes, add a surfactant like 0.1% Triton X-100. For PLGA NPs, dissolve the pellet in a known volume of a suitable organic solvent (e.g., acetonitrile or DMSO).

  • Quantify the total amount of drug (Drug_total) in the lysed sample using a pre-established calibration curve via UV-Vis spectrophotometry or HPLC.

  • For indirect measurement, quantify the amount of free drug in the supernatant after centrifugation (Drug_free).

  • Calculate EE% and DL% using the following formulas:

    • EE (%) = ( (Drug_total - Drug_free) / Drug_total ) * 100

    • DL (%) = ( Weight of Drug in Nanoparticles / Total Weight of Nanoparticles ) * 100

Example Data Table:

FormulationMean Diameter (nm)PDIZeta Potential (mV)EE%
Liposomes115 ± 40.12-25 ± 392%
PLGA NPs180 ± 90.19-18 ± 275%

In Vitro Release Study Protocol

Causality: This study simulates the release of the drug from the carrier into a physiological environment. A dialysis membrane with a specific molecular weight cutoff (MWCO) allows the small, released drug to diffuse out while retaining the larger nanoparticles. By sampling the external buffer over time, a release profile can be constructed.

Materials:

  • Drug-loaded nanoparticle suspension

  • Dialysis tubing (e.g., MWCO 10 kDa)

  • Release buffer (e.g., PBS, pH 7.4, with 0.1% Tween 80 to maintain sink conditions)

  • Shaking incubator or water bath

Procedure:

  • Transfer 1 mL of the drug-loaded nanoparticle suspension into the dialysis tubing and seal both ends.

  • Submerge the sealed tubing in 50 mL of release buffer in a beaker.

  • Place the beaker in a shaking incubator at 37°C.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release buffer for analysis.

  • Immediately replace the withdrawn volume with 1 mL of fresh, pre-warmed release buffer to maintain a constant volume.

  • Quantify the drug concentration in the collected samples using UV-Vis or HPLC.

  • Calculate the cumulative percentage of drug released at each time point.

Conclusion

The protocols and characterization methods detailed in these application notes provide a robust framework for the successful incorporation of [2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride, and other similar small molecules, into advanced drug delivery systems. By understanding the causality behind each formulation strategy—the pH-driven accumulation in liposomes, the solvent-exchange dynamics in PLGA nanoparticles, and the covalent chemistry of SMDCs—researchers can rationally design and optimize nanocarriers for targeted therapeutic applications. Rigorous physicochemical characterization is non-negotiable and serves as the ultimate validation of the formulation process, paving the way for meaningful in vitro and in vivo evaluation.

References

  • Small-molecule delivery by nanoparticles for anticancer therapy.
  • Physicochemical characterization of drug nanocarriers.
  • A review of small molecules and drug delivery applications using gold and iron nanoparticles.
  • Nanoparticles-Based Small Molecule Drugs Delivery. CD Bioparticles.
  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.
  • Why drug delivery is biotech's overlooked challenge – and its gre
  • Evaluating the effect of synthesis, isolation, and characterisation variables on reported particle size and dispersity of drug loaded PLGA nanoparticles. Royal Society of Chemistry.
  • Nanoparticle drug delivery. Wikipedia.
  • Characterization images of drug-loaded nanoparticles.
  • One Step Encapsulation of Small Molecule Drugs in Liposomes via Electrospray-Remote Loading.
  • Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs).
  • Remote loading of preencapsulated drugs into stealth liposomes.
  • Preparation and characterisation of ciprofloxacin‐loaded silver nanoparticles for drug delivery.
  • Overcoming the Small Molecule Bioavailability Challenge. Contract Pharma.
  • Small Molecule Drug Conjug
  • (PDF) Characterization of Drug-Loaded Nanoparticles.
  • One Step Encapsulation of Small Molecule Drugs in Liposomes via Electrospray-Remote Loading.
  • small molecule drug conjugates (SMDCs): an emerging strategy for anticancer drug design and discovery. Royal Society of Chemistry.
  • Recent Progress in Bioconjugation Strategies for Liposome-Medi
  • How to Improve Drug Delivery with Liposome Encapsul
  • Targeted drug delivery system. SlideShare.
  • [2-(2-chloro-5-methylphenoxy)ethyl]amine hydrochloride. NextSDS.
  • Small Molecule-Drug Conjugates: An Emerging Drug Design Strategy for Targeted Therapeutics.
  • [2-(2-chloro-5-methylphenoxy)ethyl]amine hydrochloride | 1211430-57-7. Appchem.
  • Targeted Delivery Methods for Anticancer Drugs.
  • [2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride. Sapphire Bioscience.
  • Therapeutic Strategies for Targeted Drug Delivery. Hilaris Publisher.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of[2-(2-Chloro-5-methylphenoxy)ethyl]amine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulators, and drug development professionals overcome the specific physicochemical hurdles associated with [2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride .

While formulating an active pharmaceutical ingredient (API) as a hydrochloride salt is a standard industry practice to enhance dissolution, the highly lipophilic 2-chloro-5-methylphenoxy moiety in this specific compound presents unique thermodynamic and microenvironmental challenges. This guide synthesizes field-proven troubleshooting strategies, mechanistic explanations, and self-validating experimental protocols to ensure your preclinical and clinical formulations succeed.

Part 1: Troubleshooting FAQs

Q1: Why does my compound precipitate when diluted in Simulated Gastric Fluid (SGF) or 0.1 N HCl, even though it is already an HCl salt?

A1: You are observing the Common-Ion Effect . The solubility product ( Ksp​ ) of an amine hydrochloride salt is defined by the equilibrium between the solid and its ionized species in solution: Ksp​=[Drug+][Cl−] . In media like SGF or 0.1 N HCl, the background chloride ion concentration is extremely high (0.1 M to 0.15 M). According to Le Chatelier’s principle, this massive excess of chloride ions forces the equilibrium to shift to the left, suppressing the dissociation of the salt and causing the drug to precipitate out of solution. This phenomenon is a well-documented liability for amine hydrochlorides in gastrointestinal fluids .

Q2: I adjusted the pH of my aqueous stock to 7.4 for an in vitro cell assay, and the solution immediately turned cloudy. What happened?

A2: This is caused by Free Base Precipitation . The compound is a primary aliphatic amine, which typically exhibits a pKa​ between 9.0 and 9.5. As you adjust the pH from acidic to physiological levels (pH 7.4), the Henderson-Hasselbalch equation dictates that a significant fraction of the drug converts from the ionized, water-soluble form to the un-ionized free base. Because the 2-chloro-5-methylphenoxy group is highly lipophilic, the intrinsic solubility ( S0​ ) of the free base is extremely low. Once the concentration of the un-ionized species exceeds S0​ , the compound precipitates.

Q3: How can I achieve a stable, high-concentration aqueous stock solution without altering the pH?

A3: To bypass the intrinsic lipophilicity of the aromatic ring without altering the ionization state, you should utilize Cyclodextrin Inclusion Complexation (e.g., using HP-β-CD) or a Co-solvent System . Cyclodextrins feature a hydrophobic internal cavity that reversibly encapsulates the lipophilic 2-chloro-5-methylphenoxy ring, shielding it from the aqueous environment, while their hydrophilic exterior maintains high bulk solubility .

Part 2: Data Presentation & Strategy Comparison

To select the optimal solubilization route, consult the comparative data below. These strategies target different mechanistic barriers to solubility.

StrategyMechanism of ActionExpected Solubility MultiplierBest Use Case
HP-β-CD Complexation Host-guest encapsulation of the lipophilic aryloxy ring, shielding it from water.10x - 80xAqueous IV formulations, oral liquids, and in vitro assays.
Co-Solvent System (PEG400/PG) Lowers the dielectric constant of the solvent, improving solvation of the non-polar moiety.5x - 20xHigh-concentration stock solutions for preclinical toxicology.
Salt Screening (Mesylate) Replaces the chloride counterion to lower crystal lattice energy and bypass the gastric common-ion effect.2x - 10xSolid oral dosage forms (tablets/capsules).

Part 3: Mechanistic & Workflow Visualizations

Troubleshooting Decision Tree

Use this logic flow to diagnose and select the correct intervention based on your specific experimental failure point.

Troubleshooting Start Solubility Issue Detected [2-(2-Chloro-5-methylphenoxy)ethyl]amine HCl CheckMedia Analyze Dissolution Media Start->CheckMedia HighCl High Chloride Media? (e.g., SGF, 0.1N HCl) CheckMedia->HighCl HighpH Physiological pH? (pH > 7.0) CheckMedia->HighpH CommonIon Common-Ion Effect Suppresses HCl Salt Solubility HighCl->CommonIon Yes FreeBase Free Base Precipitation (pH approaches pKa) HighpH->FreeBase Yes Sol1 Action: Salt Screening (Switch to Mesylate/Acetate) CommonIon->Sol1 Sol2 Action: HP-β-CD Complexation or Co-solvent Addition FreeBase->Sol2

Caption: Workflow for diagnosing and resolving solubility issues of the target amine hydrochloride.

Cyclodextrin Inclusion Mechanism

This diagram illustrates the thermodynamic equilibration process that allows cyclodextrins to solubilize the target compound without breaking covalent bonds.

Mechanism Drug Free Drug (Lipophilic Aryl Ring + Amine HCl) Complex Inclusion Complex (Aryl ring shielded from water) Drug->Complex Thermodynamic Equilibration CD HP-β-Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) CD->Complex Host-Guest Interaction Result Enhanced Aqueous Solubility Maintained Ionization Complex->Result Solubilization

Caption: Mechanistic pathway of HP-β-CD inclusion complexation enhancing aqueous solubility.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (causality) to empower the scientist.

Protocol 1: Phase Solubility Study & HP-β-CD Complexation

This protocol utilizes the Higuchi-Connors method to determine the stoichiometric binding constant ( K1:1​ ) between the drug and cyclodextrin, ensuring you use the exact amount of excipient needed [[1]]([Link]).

  • Preparation of Host Solutions: Prepare a series of aqueous solutions containing Hydroxypropyl-β-Cyclodextrin (HP-β-CD) at concentrations ranging from 0 to 20% w/v (approx. 0 to 140 mM) in unbuffered ultrapure water or pH 4.5 acetate buffer.

  • Drug Addition: Add an excess amount of [2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride (e.g., 50 mg) to 5 mL of each HP-β-CD solution in sealed glass vials.

  • Thermodynamic Equilibration: Place the vials in an orbital shaker at 25°C and 150 rpm for 48 hours.

    • Causality: 48 hours is required to ensure the system reaches true thermodynamic equilibrium. Premature sampling measures kinetic supersaturation, leading to false-positive solubility spikes that will crash out later.

  • Phase Separation: Centrifuge the suspensions at 15,000 rpm for 15 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is used to prevent non-specific binding of the lipophilic drug to the filter membrane. Centrifugation removes undissolved micro-particulates that would artificially inflate HPLC quantification.

  • Quantification & Validation: Dilute the filtrate and quantify the drug concentration via HPLC-UV. Plot the drug concentration (M) versus HP-β-CD concentration (M). A linear increase (A_L-type diagram) validates a 1:1 inclusion complex.

Protocol 2: Salt Screening (Conversion to Mesylate Salt)

If the common-ion effect in gastric fluid is your primary barrier, converting the hydrochloride salt to a mesylate (methanesulfonate) salt lowers the crystal lattice energy and bypasses chloride-induced precipitation .

  • Free-Basing the API: Dissolve 1.0 g of the HCl salt in 20 mL of deionized water. Slowly add 1 N NaOH dropwise under continuous stirring until the pH reaches > 10.5.

    • Causality: Pushing the pH at least 1 unit above the amine's pKa​ ensures >90% conversion to the un-ionized free base, which will immediately precipitate as an oil or amorphous solid.

  • Organic Extraction: Add 30 mL of Ethyl Acetate (EtOAc) to the aqueous mixture. Transfer to a separatory funnel, shake vigorously, and allow phase separation. Collect the organic (top) layer.

  • Washing & Drying: Wash the organic layer with 10 mL of brine, then dry over anhydrous Na2​SO4​ . Filter the drying agent.

    • Causality: Removing residual water prevents the subsequent mesylate salt from forming a sticky, hygroscopic hydrate.

  • Salt Formation: Cool the EtOAc solution to 0°C in an ice bath. Slowly add 1.05 molar equivalents of anhydrous methanesulfonic acid dropwise. Stir for 2 hours.

  • Isolation: The mesylate salt will precipitate as a crystalline solid. Filter under vacuum, wash with cold diethyl ether, and dry overnight in a vacuum desiccator. Validate the new solubility profile in 0.1 N HCl to confirm resistance to the common-ion effect.

Part 5: References

  • [2] Thomas, E., & Rubino, J. T. "Solubility, melting point and salting-out relationships in a group of secondary amine hydrochloride salts." International Journal of Pharmaceutics, 130(2), 179-185 (1996). URL:[Link]

  • [1] Paduraru, A. et al. "Inclusion complex of amiodarone hydrochloride with cyclodextrins: preparation, characterization and dissolution rate evaluation." Brazilian Journal of Pharmaceutical Sciences, 49(3) (2013). URL:[Link]

  • [3] Serajuddin, A. T. M. "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews, 59(7), 603-616 (2007). URL:[Link]

Sources

optimizing extraction efficiency of [2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride from biological matrices

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Applications Science Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the extraction of [2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride from complex biological matrices such as plasma, urine, and tissue homogenates. Our goal is to provide a foundational understanding of the analyte's properties, enabling logical method development and effective troubleshooting.

Section 1: Analyte Physicochemical Profile

Understanding the physicochemical properties of [2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride is the critical first step in developing a robust extraction protocol. These properties dictate how the molecule will behave in different solvent and pH environments.

PropertyEstimated Value / InformationImpact on Extraction Strategy
Molecular Formula C₉H₁₃Cl₂NOInfluences molecular weight and potential for non-specific binding.
Molecular Weight 222.11 g/mol Standard molecular weight for small molecule analysis.
Structure Aryloxy ethylamine hydrochloride saltThe molecule has a moderately non-polar aromatic region and a polar, ionizable primary amine. It is supplied as a hydrochloride salt, meaning it is cationic in its solid form and in neutral/acidic solutions.
pKa (Primary Amine) 8.5 - 10.0 (Estimated)Crucial for LLE and SPE. The charge state of the amine is pH-dependent. At pH < (pKa - 2), it is >99% protonated (charged, R-NH₃⁺) and hydrophilic. At pH > (pKa + 2), it is >99% deprotonated (neutral, R-NH₂) and more hydrophobic.
LogP (Octanol/Water) 2.0 - 3.5 (Estimated for free base)Crucial for LLE. This value indicates moderate hydrophobicity. The neutral form will preferentially partition into organic solvents like methyl tert-butyl ether (MTBE) or ethyl acetate. The charged form will remain in the aqueous phase.

Section 2: Frequently Asked Questions (FAQs)

Q: What is the best extraction technique to start with for this compound?

A: The choice depends on your specific analytical goals:

  • Protein Precipitation (PPT): Start here for rapid method development, high-throughput screening, or when you need a quick estimation of analyte concentration. It is fast and generic but provides the "dirtiest" extract, leading to potential matrix effects.

  • Liquid-Liquid Extraction (LLE): This is often the best balance of cleanup efficiency, cost, and simplicity for this moderately polar compound. By manipulating pH, you can achieve highly selective extraction.

  • Solid-Phase Extraction (SPE): Use SPE when you require the cleanest possible extract to minimize matrix effects, achieve the lowest limits of quantification (LOQs), or when dealing with very complex matrices. It is the most selective but also the most complex and time-consuming method to develop.

Q: How does the pH of my sample critically affect extraction efficiency?

A: For an amine-containing compound like this, pH is the most powerful tool for controlling its solubility and retention.

  • To extract into an organic solvent (LLE) or retain on a reversed-phase sorbent (SPE): You must adjust the sample pH to be at least 2 units above the pKa (e.g., pH > 11). This deprotonates the amine (R-NH₃⁺ → R-NH₂), making the molecule neutral and significantly more hydrophobic.

  • To extract into an aqueous solution or elute from a cation-exchange sorbent: You must adjust the pH to be at least 2 units below the pKa (e.g., pH < 7). This ensures the amine is fully protonated (charged, R-NH₃⁺), maximizing its water solubility.

Q: What are "matrix effects" and why are they a concern for LC-MS/MS analysis?

A: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the biological matrix (e.g., phospholipids, salts, proteins). This interference can lead to signal suppression or enhancement, which directly impacts the accuracy, precision, and sensitivity of your quantitative results. A "dirty" extract from a technique like PPT is more likely to cause significant matrix effects than a clean extract from SPE.

Q: Is an internal standard (IS) necessary?

A: Yes, absolutely. Using a stable isotope-labeled (SIL) version of the analyte is the gold standard and highly recommended. A SIL-IS will behave almost identically to the analyte during extraction and ionization, effectively compensating for analyte loss during sample preparation and for matrix effects. If a SIL-IS is unavailable, a structural analog with similar physicochemical properties should be used.

Section 3: Detailed Troubleshooting Guides

Problem Area 1: Low or Inconsistent Analyte Recovery

Low recovery is one of the most common challenges in bioanalysis. A systematic approach is required to diagnose the issue. The first step is always to perform a mass balance experiment: analyze the fractions from each step (load/flow-through, wash, and elution) to determine where the analyte is being lost.

Q1: My analyte is found in the initial sample loading fraction (the flow-through). What does this mean?

A: This indicates a failure of the analyte to bind to the extraction medium.

  • For SPE (Reversed-Phase):

    • Incorrect pH: The most likely cause. Your sample pH is likely too low, causing the amine to be charged (R-NH₃⁺) and hydrophilic, thus it will not retain on the non-polar C18 or C8 sorbent. Solution: Adjust the sample pH to >11 before loading.

    • Strong Sample Solvent: If your sample is diluted in a solvent with high organic content (e.g., >10% methanol), the solvent itself can prevent the analyte from binding to the sorbent. Solution: Dilute the sample with a weak solvent like water or a buffer before loading.

    • Incorrect Sorbent: A standard C18 sorbent should work well for the neutral form of this analyte. However, if issues persist, a polymer-based reversed-phase sorbent may offer different selectivity.

  • For LLE:

    • Incorrect pH: Your aqueous sample pH is too low. The charged analyte prefers to stay in the aqueous phase rather than partitioning into the organic solvent. Solution: Adjust the aqueous sample pH to >11 before adding the organic solvent.

    • Incorrect Solvent: The polarity of your extraction solvent may not be optimal. Solution: Try a different water-immiscible solvent. Good starting choices are MTBE, ethyl acetate, or a mixture like hexane/ethyl acetate. Match the polarity of the solvent to your analyte.

Q2: My analyte binds correctly, but I'm losing it during the wash step. How can I fix this?

A: This means your wash solvent is too strong and is prematurely eluting your analyte.

  • For SPE (Reversed-Phase):

    • High Organic Content: Your wash solvent likely contains too much organic solvent (e.g., methanol, acetonitrile). Solution: Decrease the percentage of organic solvent in your wash step. For example, if you are using 20% methanol, try 5% or 10% methanol in water. The goal is to wash away more polar interferences without eluting the analyte.

  • For LLE (during back-extraction):

    • This scenario is less common in standard LLE but can occur in multi-step procedures. It implies that conditions in the wash step are causing the analyte to partition out of the desired phase. Re-evaluate the pH and solvent composition of your wash solution.

Q3: My analyte is retained during loading and washing, but the final elution recovery is poor. What should I do?

A: This points to incomplete elution or irreversible binding.

  • For SPE (Reversed-Phase):

    • Elution Solvent is Too Weak: The solvent is not strong enough to desorb the analyte from the sorbent. Solution: Increase the strength of the elution solvent. This can be done by increasing the percentage of organic solvent (e.g., from 50% to 90% methanol).

    • Incorrect pH: For a basic compound on a reversed-phase sorbent, adding a small amount of acid (e.g., 0.1-1% formic acid or acetic acid) to the elution solvent can help. While it seems counterintuitive, protonating the amine makes it highly polar, which can promote its desorption from the non-polar sorbent into the polar elution solvent.

  • For LLE:

    • Insufficient Mixing/Time: The partitioning equilibrium has not been reached. Solution: Increase the vortexing time or use a more vigorous mixing method.

    • Insufficient Solvent Volume: The volume of your elution solvent may be too low to effectively extract the analyte. Solution: Increase the ratio of organic solvent to the aqueous sample. A ratio of 5:1 or 7:1 is a good starting point.

    • Emulsion Formation: An emulsion layer between the aqueous and organic phases can trap the analyte. Solution: Centrifuge the sample at a higher speed to break the emulsion. Adding salt ("salting out") to the aqueous phase can also help both break emulsions and drive the analyte into the organic phase.

Problem Area 2: High Matrix Effects & Poor Data Quality

Q1: My LC-MS/MS analysis shows significant ion suppression. How can I improve my data?

A: Ion suppression is a classic sign that your sample extract is not clean enough.

  • Switch Extraction Technique: If you are using PPT, the high levels of phospholipids and proteins remaining are likely the cause. Solution: Develop an LLE or, preferably, an SPE method. The additional cleanup steps are specifically designed to remove these interfering matrix components.

  • Optimize Chromatography: Ensure your analyte is chromatographically separated from the regions where most matrix components elute (often very early or very late in the run). A longer column, a different stationary phase, or a modified gradient can resolve your analyte from the interference.

  • Modify LLE: Implement a "back-extraction" step. After extracting the neutral analyte into an organic solvent, you can wash it with a fresh, acidic aqueous solution (e.g., 0.1 M HCl). The analyte will become charged and move into the acidic water, leaving many neutral, lipid-soluble interferences behind in the organic phase. This significantly improves cleanliness.

  • Modify SPE: Add a more rigorous wash step. For reversed-phase SPE, after washing with a weak organic solvent, try a wash with a highly non-polar solvent like hexane to remove lipids before eluting the analyte.

Section 4: Recommended Starting Protocols

These protocols are designed as robust starting points. Optimization will be required for your specific matrix and analytical instrumentation.

Protocol 4.1: Protein Precipitation (PPT)
  • Best for: Rapid analysis, high-throughput screening.

  • Principle: A water-miscible organic solvent is used to denature and precipitate proteins, which are then removed by centrifugation.

Step-by-Step Methodology:

  • Pipette 100 µL of biological sample (e.g., plasma) into a microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing your internal standard. (A 3:1 ratio of solvent to sample is a common starting point).

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to a clean tube or HPLC vial for analysis.

Protocol 4.2: Liquid-Liquid Extraction (LLE)
  • Best for: Good balance of cleanup and simplicity.

  • Principle: The analyte is partitioned between two immiscible liquid phases (aqueous and organic) based on its relative solubility. Manipulating pH is key to controlling this process.

Step-by-Step Methodology:

  • Pipette 200 µL of biological sample into a glass tube. Add internal standard.

  • Basify the sample: Add 50 µL of 1 M Sodium Hydroxide (NaOH) to adjust the sample pH to >11. Vortex briefly. This neutralizes the amine.

  • Add 1 mL of an appropriate organic solvent (e.g., Methyl Tert-Butyl Ether - MTBE).

  • Cap and vortex vigorously for 2-5 minutes to facilitate extraction.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of mobile phase for LC-MS/MS analysis.

Protocol 4.3: Solid-Phase Extraction (SPE) - Reversed-Phase
  • Best for: Highest level of cleanup, lowest matrix effects, best sensitivity.

  • Principle: The analyte is retained on a solid sorbent while interferences are washed away. The analyte is then selectively eluted.

Step-by-Step Methodology (using a C18 cartridge):

  • Condition: Pass 1 mL of methanol through the cartridge.

  • Equilibrate: Pass 1 mL of water through the cartridge. Do not let the sorbent bed go dry.

  • Load:

    • Pre-treat 500 µL of sample by adding internal standard and basifying to pH > 11 with NaOH or ammonium hydroxide.

    • Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash:

    • Pass 1 mL of water to remove salts.

    • Pass 1 mL of 5% methanol in water to remove polar interferences.

  • Elute:

    • Place a clean collection tube under the cartridge.

    • Pass 1 mL of an appropriate elution solvent (e.g., 90% methanol in water with 0.5% formic acid) through the cartridge to elute the analyte.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in mobile phase, as described in the LLE protocol.

Section 5: Visualization & Workflow Diagrams

Diagram 1: Extraction Method Selection Workflow This diagram helps guide the initial choice of extraction technique based on analytical requirements.

G start Start: Define Analytical Goal q1 High Throughput & Speed Critical? start->q1 q2 Lowest LOQ & Minimal Matrix Effects Required? q1->q2 No ppt Protein Precipitation (PPT) (Fastest, Dirtiest) q1->ppt Yes lle Liquid-Liquid Extraction (LLE) (Good Balance) q2->lle No spe Solid-Phase Extraction (SPE) (Cleanest, Most Complex) q2->spe Yes

Caption: Decision tree for selecting an initial extraction method.

Diagram 2: Troubleshooting Low Recovery in SPE This flowchart provides a logical path to diagnose the root cause of poor analyte recovery during SPE method development.

G start Low Recovery Observed collect Collect & Analyze All Fractions (Load, Wash, Elution) start->collect q_load Analyte in Load Fraction? collect->q_load q_wash Analyte in Wash Fraction? q_load->q_wash No cause_load Cause: Poor Retention - Adjust Sample pH to >11 - Dilute sample in weak solvent - Check sorbent choice q_load->cause_load Yes q_elute Analyte Not in Load or Wash? q_wash->q_elute No cause_wash Cause: Premature Elution - Decrease % Organic in  wash solvent q_wash->cause_wash Yes cause_elute Cause: Incomplete Elution - Increase % Organic in  elution solvent - Add acid/base to eluent - Check for irreversible binding q_elute->cause_elute Yes

Caption: Systematic workflow for troubleshooting low SPE recovery.

Section 6: References

  • Vertex AI Search. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC. Retrieved March 28, 2026, from

  • Taylor & Francis. (2024, April 5). Full article: Assessment of matrix effect in quantitative LC-MS bioanalysis. Retrieved March 28, 2026, from

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved March 28, 2026, from

  • Benchchem. (n.d.). Application Notes and Protocols for Protein Precipitation in Plasma Samples Using Sulfosalicylic Acid Prior to HPLC Analysis. Retrieved March 28, 2026, from

  • Longdom Publishing. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved March 28, 2026, from

  • Phenomenex. (2025, June 9). Protein Precipitation Method. Retrieved March 28, 2026, from

  • ResolveMass Laboratories. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. Retrieved March 28, 2026, from

  • PubMed. (2004, January 16). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. Retrieved March 28, 2026, from

  • PMC. (2022, January 28). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. Retrieved March 28, 2026, from

  • Phenomenex. (n.d.). Sample Prep Tech Tip: Low Recovery- SPE Method. Retrieved March 28, 2026, from

  • Sigma-Aldrich. (n.d.). Precipitation Procedures. Retrieved March 28, 2026, from

  • Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved March 28, 2026, from

  • alwsci. (2025, August 7). Why Is Your SPE Recovery So Low? Retrieved March 28, 2026, from

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Recovery in Sample Extraction of Derivatives. Retrieved March 28, 2026, from

  • RSC Publishing. (n.d.). *Selective micro solid-phase extraction of epinephrine, norepinephrine and dopamine

Technical Support Center: Handling Precipitation of [2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride in Culture Media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to addressing challenges with [2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride in experimental settings. This guide is designed for researchers, scientists, and drug development professionals to provide a deep understanding of the underlying chemical principles causing precipitation and to offer robust, field-proven troubleshooting protocols. Our goal is to ensure the accuracy, reproducibility, and validity of your in vitro results.

Section 1: Understanding the Core Challenge

The precipitation of a test compound in culture media is a common but critical issue that can compromise experimental outcomes by creating inconsistent dosing and cellular stress. [2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride, like many amine hydrochloride salts, presents specific solubility challenges rooted in its chemical nature.

The Critical Role of pH: The compound is the hydrochloride salt of a weakly basic parent molecule. This is the most crucial factor in understanding its behavior. Weakly basic drugs are more soluble in acidic environments (pH < pKa) where they are protonated and exist in a more polar, ionized form.[1][2] Conversely, as the pH increases towards neutral or alkaline conditions (pH > pKa), the compound deprotonates, becoming a less polar, un-ionized "free base" which is significantly less water-soluble.[3]

Standard cell culture media is typically buffered to a physiological pH of 7.2-7.4. This environment promotes the conversion of the soluble hydrochloride salt to its less soluble free base form, creating a high risk of precipitation. Furthermore, cellular metabolism during an experiment can cause the pH of the culture medium to drift, potentially exacerbating the issue.[4][5]

Other Contributing Factors:

  • Solvent Shock: The compound is likely dissolved in an organic solvent like DMSO for a high-concentration stock. When this stock is rapidly diluted into the aqueous culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" of solution before it can be properly dispersed.[4][5][6]

  • Concentration Limit: Every compound has a maximum solubility limit in a given medium. Attempting to achieve a final concentration that exceeds this intrinsic limit will inevitably lead to precipitation.[6]

  • Temperature: Solubility is often temperature-dependent. Adding a cold stock solution to warm media or repeated freeze-thaw cycles of the stock can promote precipitation.[7]

  • Media Components: Culture media are complex mixtures of salts, amino acids, and proteins. Components like calcium salts or interactions with serum proteins can sometimes influence compound solubility.[8]

Section 2: Troubleshooting Flowchart

This workflow provides a systematic approach to diagnosing and resolving precipitation issues.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Precipitation Observed stock_check Is stock solution clear and fully dissolved? start->stock_check prep_fresh Prepare fresh stock. Aliquot for single use. Warm gently (37°C) if needed. stock_check->prep_fresh No when_precip When does precipitation occur? stock_check->when_precip Yes prep_fresh->stock_check immediate_sol Optimize Dilution Protocol (See Protocol 3) when_precip->immediate_sol Immediately delayed_sol Investigate Time-Dependent Factors when_precip->delayed_sol Over Time max_sol_check Precipitation Persists? immediate_sol->max_sol_check delayed_factors Possible Causes: - pH shift from metabolism - Compound instability - Supersaturated solution delayed_sol->delayed_factors determine_max_sol Determine Max Soluble Conc. (See Protocol 2) max_sol_check->determine_max_sol Yes end_ok Issue Resolved max_sol_check->end_ok No determine_max_sol->end_ok delayed_actions Actions: - Lower final concentration - Increase media change frequency - Increase serum percentage delayed_factors->delayed_actions delayed_actions->max_sol_check G cluster_intrinsic Intrinsic Properties cluster_extrinsic Experimental Conditions compound [2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride (in solution) precipitate Precipitation pka Weakly Basic (pKa) pka->compound governs pH sensitivity ph Media pH (7.2-7.4) ph->pka interacts with ph->precipitate High pH → Less Soluble conc Final Concentration conc->precipitate Exceeds Limit temp Temperature temp->precipitate Fluctuations solvent Solvent System (DMSO → Aqueous) solvent->precipitate Solvent Shock media Media Components (Salts, Serum Proteins) media->compound Serum can increase solubility

Caption: Key factors influencing compound solubility in culture media.

References

  • Benchchem. (n.d.). Technical Support Center: Compound Precipitation in Cell Culture Media.
  • Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
  • NextSDS. (n.d.). [2-(2-chloro-5-methylphenoxy)ethyl]amine hydrochloride - Chemical Substance Information.
  • Benchchem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Culture Media.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting EN4 Solubility In Vitro.
  • Benchchem. (n.d.). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.
  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • Appchem. (n.d.). [2-(2-chloro-5-methylphenoxy)ethyl]amine hydrochloride | 1211430-57-7.
  • PubMed. (2023, April 16). Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media.
  • ACS Publications. (2020, April 10). Solvent-Induced Protein Precipitation for Drug Target Discovery on the Proteomic Scale.
  • SlideShare. (n.d.). PH and Solvent Effect on Drug Solubility.
  • Ascendia Pharmaceuticals. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • TCI AMERICA. (2018, July 6). Safety Data Sheet: 2-(2-Methoxyphenoxy)ethylamine Hydrochloride Hydrate.
  • BioProcess International. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing.
  • Sapphire Bioscience. (n.d.). [2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride.
  • ACS Publications. (2023, May 11). Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy.
  • Repositorio Académico - Universidad de Chile. (2012, August 30). Effect of pH, mucin and bovine serum on rifampicin permeability through Caco-2 cells. Retrieved from Repositorio Académico - Universidad de Chile.
  • ACS Publications. (2019, December 2). The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation.
  • SciELO. (n.d.). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes.
  • Benchchem. (n.d.). How to increase the solubility of 5-Aminoadamantan-2-ol;hydrochloride in organic solvents.
  • Sdfine. (n.d.). Safety Data Sheet: bis(2-chloroethyl)amine hydrochloride.
  • Sigma-Aldrich. (n.d.). [2-(2,5-dimethylphenoxy)ethyl]amine hydrochloride | 908597-00-2.
  • Journal of Nuclear Medicine. (2009, August 15). Competitive Displacement of Serum Protein Binding of Radiopharmaceuticals with Amino Acid Infusion Investigated with N-Isopropyl-p- 123 I-Iodoamphetamine.
  • Wikipedia. (n.d.). Plasma protein binding.
  • MDPI. (2014, February 27). Interactive Association of Drugs Binding to Human Serum Albumin.
  • WuXi AppTec DMPK. (2025, March 28). The Impact of Gastrointestinal pH on Oral Drug Absorption.
  • PMC. (n.d.). Analysis of drug interactions with serum proteins and related binding agents by affinity capillary electrophoresis: A review.
  • Sigma-Aldrich. (n.d.). [2-(4-Chloro-2-isopropyl-5-methylphenoxy)ethyl]amine hydrochloride.
  • Molport. (n.d.). amine hydrochloride | 2098088-43-6. Retrieved from Molport.

  • Fujifilm Wako Pure Chemical Corporation. (n.d.). [2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride.
  • PubMed. (2023, January 31). Enhancing the solubility and antimicrobial activity of cellulose through esterification modification using amino acid hydrochlorides.
  • RSC Publishing. (2022, June 29). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug.
  • Sigma-Aldrich. (n.d.). amine | 70289-29-1. Retrieved from Sigma-Aldrich.

  • Google Patents. (n.d.). US10421941B2 - Process for improving the solubility of cell culture media.
  • Google Patents. (n.d.). CN109765305B - High performance liquid detection method for 2-chloroethylamine hydrochloride.
  • ResearchGate. (n.d.). (PDF) Physicochemical Properties and Solubility of Hydrochloride Mucolytic Agents.
  • Tokyo Chemical Industry. (n.d.). 2-(2-Methoxyphenoxy)ethylamine Hydrochloride | 64464-07-9.
  • ILO and WHO. (n.d.). ICSC 1655 - ETHYLBIS(2-CHLOROETHYL)AMINE.
  • Labbox. (2024, November 4). Safety Data Sheet: 2-Chloroethylamine hydrochloride 103630.

Sources

Technical Support Center: Resolving HPLC Peak Tailing for[2-(2-Chloro-5-methylphenoxy)ethyl]amine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center. This guide is specifically engineered for analytical chemists and drug development professionals facing chromatographic peak tailing when analyzing basic aliphatic amines like [2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride .

Rather than relying on trial-and-error, this guide establishes a self-validating, mechanistic approach to diagnose and resolve peak asymmetry.

Part 1: Diagnostic Logic & Workflow

Before altering your method, you must determine if the tailing is a chemical (thermodynamic) or physical (fluidic) problem. The workflow below outlines the logical deduction process required to isolate the root cause.

TroubleshootingWorkflow Start Observe Peak Tailing for Target Amine Test Inject Neutral Reference Compound Start->Test Decision Does Neutral Compound Tail? Test->Decision Physical Yes: Physical Issue (Void, Tubing, Frit) Decision->Physical  Yes Chemical No: Chemical Issue (Silanol Interaction) Decision->Chemical  No FixPhys Replace Column or Fix Plumbing Physical->FixPhys FixChem Optimize Mobile Phase (Lower pH / Add TEA) Chemical->FixChem

Diagnostic workflow to differentiate physical vs. chemical HPLC peak tailing causes.

Part 2: Root Cause Analysis (FAQs)

Q1: Why does[2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride specifically exhibit severe peak tailing? A: The causality lies in acid-base chemistry. Your compound contains a primary aliphatic amine, which is a strong base (pKa ~9–10). In standard reversed-phase HPLC mobile phases (pH 4–7), this amine is fully protonated, carrying a positive charge. Simultaneously, traditional silica-based stationary phases contain residual silanol groups (Si-OH) on their surface. These silanols are weakly acidic (pKa ~3.5–4.5). At mid-pH levels, they deprotonate to form negatively charged sites (Si-O⁻)[1]. As your positively charged amine travels through the column, it undergoes a secondary ion-exchange interaction with these negatively charged silanols. Because these active sites are heterogeneous and the desorption kinetics are slow, the analyte molecules "stick" and elute at different rates, stretching the trailing edge of the peak.

Q2: How can I definitively prove the tailing is caused by silanol interactions and not a bad column? A: You must run a self-validating control test by injecting a neutral reference standard (such as toluene or uracil, depending on your detector and mobile phase). Neutral compounds cannot undergo ion-exchange with ionized silanols[2].

  • If the neutral peak is perfectly symmetrical (USP Tailing Factor ~ 1.0) but your amine tails: The issue is definitively a chemical acid-base interaction.

  • If both the neutral compound and the amine tail: You have a physical system problem, such as a partially blocked inlet frit, a void at the head of the column, or excessive extra-column dead volume[3].

Part 3: Targeted Troubleshooting Guides

Guide A: Mobile Phase Optimization (The Chemical Fix)

If the neutral marker test confirms a chemical issue, you must disrupt the secondary ion-exchange mechanism.

  • Strategy 1: pH Suppression (Protonate the Silanols) Lowering the mobile phase pH to between 2.5 and 3.0 ensures the residual silanol groups are fully protonated (neutralized)[4]. Without the negative charge on the silica surface, the electrostatic attraction to the amine is eliminated. Use volatile acidic modifiers like 0.1% Trifluoroacetic acid (TFA) or Formic acid.

  • Strategy 2: Competitive Amine Modifiers (Block the Silanols) If your method requires a mid-pH range, add a sacrificial base such as Triethylamine (TEA) at 0.1% v/v to the mobile phase. TEA is a small, highly reactive amine that aggressively binds to and blocks the active silanol sites, preventing your target phenoxyethylamine from interacting with them[5].

Guide B: Stationary Phase Selection

If mobile phase adjustments are insufficient, the column chemistry must be upgraded. Avoid older "Type A" silica columns, which have high metal impurities and highly acidic silanols. Instead, select:

  • High-Purity "Type B" Silica: Features dense end-capping to block residual silanols[1].

  • Polar-Embedded Phases: Contain a polar functional group (like an amide) near the silica surface, which sterically shields the silanols from basic analytes and provides a localized layer of water.

Data Presentation: Quantitative Comparison of Solutions

The table below summarizes the expected impact of various interventions on the USP Tailing Factor (T) for basic amines. A perfect Gaussian peak has a T value of 1.0.

Intervention StrategyMechanism of ActionTarget ComponentExpected USP Tailing Factor (T)
Baseline (pH 6.0, Standard Silica) Unshielded ion-exchangeNone (Control)> 2.0 (Severe Tailing)
Low pH Mobile Phase (pH 2.5) Protonates silanols (Si-OH)[4]Stationary Phase Surface1.1 - 1.3 (Acceptable)
Triethylamine (TEA) Additive Competitive silanol binding[5]Mobile Phase1.0 - 1.2 (Excellent)
Polar-Embedded Column Steric shielding of silanols[1]Stationary Phase Chemistry1.0 - 1.1 (Optimal)

Part 4: Experimental Protocols

Self-Validating Methodology for Resolving Amine Tailing

Follow this step-by-step protocol to systematically eliminate peak tailing for[2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride.

Step 1: Baseline Assessment & System Suitability

  • Prepare a 100 µg/mL solution of[2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride in the initial mobile phase.

  • Inject 10 µL onto the HPLC system using your current method.

  • Calculate the USP Tailing Factor (T) using your chromatography data system. Calculation: T = W0.05 / 2f (where W0.05 is the peak width at 5% height, and f is the distance from the peak front to the peak maximum)[1].

Step 2: The Neutral Marker Diagnostic

  • Prepare a 50 µg/mL solution of Uracil (for reversed-phase) or Toluene.

  • Inject 10 µL under the exact same baseline conditions.

  • Compare the Tailing Factors. If Uracil T ≤ 1.1 and Amine T ≥ 1.5, proceed to Step 3. If both T ≥ 1.5, backflush the column or replace the inlet frit[3].

Step 3: Mobile Phase Modification (pH 2.5 Buffer Preparation)

  • Measure 1000 mL of HPLC-grade Water (Aqueous phase).

  • Add exactly 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to achieve a 0.1% v/v concentration.

  • Mix thoroughly and verify the pH is approximately 2.0 - 2.5.

  • Filter the mobile phase through a 0.22 µm membrane filter.

  • Causality Check: TFA acts as both an acidifier (to neutralize silanols) and a weak ion-pairing agent (to shield the amine).

Step 4: Re-equilibration and Validation

  • Flush the HPLC system and column with the new low-pH mobile phase for at least 20 column volumes to ensure complete equilibration of the silica surface.

  • Re-inject the [2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride sample.

  • Re-calculate the USP Tailing Factor. The peak should now exhibit Gaussian symmetry (T < 1.2).

References
  • Axion Labs. "HPLC Peak Tailing". Axion Analytical Labs. URL: [Link]

  • Phenomenex. "HPLC Troubleshooting Mini Guide - Peak Issues". Phenomenex. URL: [Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?". Chrom Tech. URL: [Link]

  • LCGC International. "Troubleshooting Basics, Part IV: Peak Shape Problems". Chromatography Online. URL: [Link]

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC". Waters. URL: [Link]

  • GMP Insiders. "Peak Tailing In Chromatography: Troubleshooting Basics". GMP Insiders. URL: [Link]

  • PMC. "Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids". National Institutes of Health. URL: [Link]

Sources

Technical Support Center: Optimizing Purification of [2-(2-Chloro-5-methylphenoxy)ethyl]amine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the bottlenecks of isolating high-purity aryloxyethylamine derivatives.

Synthesizing [2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride typically involves the alkylation of 2-chloro-5-methylphenol with 2-chloroethylamine. Under basic conditions, 2-chloroethylamine forms an highly reactive aziridine intermediate in situ, which undergoes ring-opening by the phenoxide nucleophile. While efficient, this pathway frequently results in a crude mixture contaminated with unreacted phenol, hydrolyzed alkylating agents, and bis-alkylated side products.

This guide provides a self-validating, field-proven protocol to achieve >99% purity, focusing on the critical thermodynamic and acid-base principles that drive successful isolation.

Section 1: Mechanistic Workflow & Troubleshooting

The purification of this specific amine hydrochloride relies on a strategic Acid-Base Extraction (Free-Basing) followed by Anhydrous Re-salification . By manipulating the pH of the aqueous phase, we can force the target amine and the primary phenolic impurity into opposite solubility states.

PurificationWorkflow Crude Crude Extract (Amine HCl + Phenol + Salts) FreeBase Alkalinization (pH > 12) Add 1M NaOH & MTBE Crude->FreeBase PhaseSep Phase Separation FreeBase->PhaseSep Aq1 Aqueous Phase (Phenoxide + Salts) PhaseSep->Aq1 Discard Org1 Organic Phase (Free Amine in MTBE) PhaseSep->Org1 Retain Wash Water/Brine Wash & Drying (Na2SO4) Org1->Wash Acidify Re-salification Add HCl in Isopropanol Wash->Acidify Cryst Crystallization & Filtration Acidify->Cryst Pure Pure[2-(2-Chloro-5-methylphenoxy) ethyl]amine HCl Cryst->Pure

Caption: Workflow for the acid-base purification of[2-(2-Chloro-5-methylphenoxy)ethyl]amine HCl.

Section 2: Quantitative Parameters & Step-by-Step Protocol

To ensure reproducibility, all quantitative parameters have been standardized for a 10-gram crude scale.

Table 1: Optimized Purification Parameters
ParameterRecommended ValueScientific Rationale
Crude Extract Mass 10.0 g (Reference Scale)Establishes baseline stoichiometry for the purification protocol.
Aqueous Base 1.0 M NaOH (approx. 50 mL)Must exceed pH 12 to ensure complete formation of water-soluble sodium phenoxide.
Extraction Solvent Methyl tert-butyl ether (MTBE) (3 x 50 mL)Provides excellent phase separation and avoids emulsion formation common with halogenated solvents.
Acidifying Agent 2.0 M HCl in Isopropanol (1.1 eq)Anhydrous source of HCl prevents the amine salt from "oiling out" during precipitation.
Recrystallization System Isopropanol / Diisopropyl ether (1:2 v/v)Provides the optimal solubility gradient to purge lipophilic bis-alkylated impurities.
Step-by-Step Methodology

Step 1: Alkalinization and Free-Basing Suspend 10.0 g of the crude hydrochloride mixture in 50 mL of deionized water. Slowly add 1.0 M NaOH under continuous stirring until the aqueous phase reaches a pH > 12. Causality: The conjugate acid of the phenoxyethylamine derivative has a predicted pKa of ~8.2 (), while the pKa of the unreacted 2-chloro-5-methylphenol is approximately 8.60 (). Using a strong base (pH > 12) ensures both the complete deprotonation of the amine (rendering it organic-soluble) and the complete deprotonation of the phenol into its phenoxide salt (rendering it highly water-soluble).

Step 2: Organic Extraction Extract the basic aqueous mixture with MTBE (3 x 50 mL). Causality: MTBE is preferred over dichloromethane (DCM) because it floats on water (simplifying phase separation) and has a lower affinity for polar, water-soluble impurities, ensuring a cleaner extraction of the free base.

Step 3: Washing and Rigorous Drying Wash the combined MTBE layers with 30 mL of saturated NaCl (brine), then dry over anhydrous Na₂SO₄ for 15 minutes. Filter off the drying agent. Causality: Removing residual water is a critical failure point. Trace water during the subsequent acidification step alters the dielectric constant of the solvent, causing the hydrochloride salt to precipitate as a sticky oil rather than a crystalline solid.

Step 4: Anhydrous Re-salification Transfer the dried MTBE solution to a round-bottom flask and cool to 0–5 °C in an ice bath. Dropwise, add 1.1 equivalents of 2.0 M HCl in Isopropanol under vigorous stirring. Causality: The anhydrous HCl rapidly protonates the free amine. Because the HCl salt of[2-(2-Chloro-5-methylphenoxy)ethyl]amine is highly insoluble in the cold MTBE/Isopropanol matrix, it immediately precipitates as a high-purity white solid.

Step 5: Filtration and Recrystallization Filter the precipitate under a vacuum and wash with cold MTBE. For ultra-pure material (>99.5% for API tracking standards; see ), dissolve the solid in a minimum volume of boiling isopropanol, then slowly add diisopropyl ether until slight turbidity appears. Allow the solution to cool slowly to room temperature, then transfer to 4 °C to maximize yield.

Section 3: Troubleshooting FAQs

Q: Why is my hydrochloride salt precipitating as an oil instead of a solid during re-salification? A: "Oiling out" (liquid-liquid phase separation) is almost always caused by excessive moisture in the organic phase or performing the crystallization too rapidly at ambient temperatures. Fix: Ensure the MTBE layer is rigorously dried with Na₂SO₄. If oiling has already occurred, reheat the mixture until homogeneous, add a small volume of anhydrous isopropanol to increase the solvent's solubilizing power, and allow it to cool very slowly. Seeding the solution with a pure crystal of the target compound will force the thermodynamic transition from oil to crystal.

Q: My NMR analysis shows persistent contamination with 2-chloro-5-methylphenol. How do I remove it? A: Phenol contamination indicates your aqueous wash was not basic enough. Because the pKa of 2-chloro-5-methylphenol is 8.60, using a weak base like sodium bicarbonate (pH ~8.3) leaves the phenol protonated and highly soluble in the organic phase alongside your free amine. You must use a strong base (1.0 M NaOH) to push the pH above 12, forcing the phenol entirely into the aqueous layer as a sodium phenoxide salt.

Q: I am seeing a secondary/tertiary amine impurity (bis-alkylation product) in my LC-MS. How is this removed? A: Bis-alkylation occurs when the primary amine product reacts with another molecule of the aziridine intermediate. This bis-alkylated impurity is significantly more lipophilic than the primary amine. It can be purged during the final recrystallization step (Step 5). The bis-alkylated hydrochloride salt exhibits higher solubility in etheric solvents than the primary amine salt, allowing it to remain dissolved in the Isopropanol/Diisopropyl ether mother liquor while your target compound crystallizes out.

Q: I'm getting stubborn emulsions during the extraction step. How can I break them? A: Emulsions in this workflow are usually caused by the surfactant-like properties of the partially protonated amine interacting with the phenoxide salts. To break the emulsion, add more saturated brine to increase the ionic strength of the aqueous layer, or pass the entire biphasic mixture through a pad of Celite to remove microscopic insoluble particulates that stabilize the emulsion.

References

  • Title: 2-Chloro-5-methylphenol - Physico-chemical Properties Source: ChemBK Database URL: [Link]

  • Title: [2-(2-chloro-5-methylphenoxy)ethyl]amine hydrochloride - Substance Information Source: NextSDS Substance Database URL: [Link]

  • Title: Prediction of the Dissociation Constant pKa of Organic Acids from Local Molecular Parameters Source: Journal of Chemical Information and Modeling (ACS Publications) URL: [Link]

Technical Support Center: Managing Cytotoxicity of[2-(2-Chloro-5-methylphenoxy)ethyl]amine Hydrochloride in In Vitro Assays

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Preclinical Drug Development Scientists Document Type: Advanced Troubleshooting Guide & Protocol Repository

Executive Summary & Mechanistic Insight[2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride is a lipophilic aryloxyethylamine. While compounds of this class are highly valuable as pharmacological building blocks or primary screening hits, they frequently exhibit dose-limiting cytotoxicity in cell-based assays at high concentrations (typically >50 µM).

As a Senior Application Scientist, I frequently see researchers misinterpret this cytotoxicity as "on-target" pharmacology. In reality, the toxicity of lipophilic amines is almost always driven by a biophysical phenomenon known as Lysosomal Trapping (Lysosomotropism) [1].

Because this compound possesses both a lipophilic aromatic ring (logP > 1) and a basic amine (pKa > 8), it easily diffuses across the plasma membrane in its un-ionized form. However, upon encountering the highly acidic environment of the lysosome (pH 4.5–5.0), the amine group becomes rapidly protonated[2]. The resulting cationic species is membrane-impermeable, causing the compound to become sequestered within the lysosomal lumen[1]. At high concentrations, this leads to osmotic swelling, inhibition of lipid catabolism (phospholipidosis), and ultimately Lysosomal Membrane Permeabilization (LMP) , which releases cathepsins into the cytosol and triggers apoptosis or necrosis[3].

Pathway of Lipophilic Amine-Induced Cytotoxicity

G Compound [2-(2-Chloro-5-methylphenoxy)ethyl]amine (Unionized, Lipophilic) Membrane Passive Diffusion Across Cell Membrane Compound->Membrane Lysosome Entry into Acidic Lysosome (pH 4.5 - 5.0) Membrane->Lysosome Protonation Protonation of Amine Group (Cationic Form) Lysosome->Protonation Trapping Lysosomal Trapping & Phospholipidosis Protonation->Trapping LMP Lysosomal Membrane Permeabilization (LMP) Trapping->LMP Death Cathepsin Release & Cell Death (Apoptosis/Necrosis) LMP->Death

Mechanism of lipophilic amine lysosomal trapping and subsequent cell death.

Troubleshooting & FAQs

Q1: My cells are showing massive vacuolization before dying when treated with 100 µM of the compound. Is this an artifact or a specific phenotype? A1: This is a classic morphological hallmark of drug-induced phospholipidosis and multilamellar body formation[3]. The compound is trapped in the lysosomes, inhibiting lysosomal phospholipases. To mitigate this without altering the compound's structure, you must reduce the incubation time (e.g., from 72h to 24h) or perform the assay in a medium with a slightly elevated pH to alter the partitioning dynamics.

Q2: How can I differentiate between vehicle (DMSO) toxicity and the inherent cytotoxicity of the compound? A2: Aryloxyethylamines require organic solvents for stock preparation. However, DMSO concentrations above 0.5% v/v are notoriously toxic to sensitive cell lines[4]. You must run a strict vehicle dose-response control. We recommend keeping the final DMSO concentration strictly 0.1% v/v. If solubility at 0.1% DMSO is an issue, consider formulating the compound in a cyclodextrin carrier (e.g., HP- β -CD) to improve aqueous solubility without organic solvent toxicity.

Q3: Is there a pharmacological way to rescue the cells from this off-target lysosomal toxicity so I can study the compound's actual target? A3: Yes. You can utilize a "lysosomal buffering" strategy. Pre-treating or co-incubating the cells with a low, non-toxic dose of a known lysosomotropic agent (like ammonium chloride or chloroquine) partially alkalinizes the lysosomes[2][3]. This reduces the pH gradient that drives the trapping of[2-(2-Chloro-5-methylphenoxy)ethyl]amine, effectively shifting the compound back into the cytosol where it can interact with its intended target.

Quantitative Risk Factors & Mitigation Strategies

To systematically troubleshoot, compare your assay parameters against the established thresholds for lipophilic amines.

ParameterCytotoxicity Risk ThresholdCausalityRecommended Mitigation Strategy
Compound Concentration > 30–50 µMSurfactant-like membrane disruption and rapid LMP.Cap screening concentrations at 10–30 µM; utilize highly sensitive downstream readouts.
Incubation Time > 48 HoursProgressive accumulation of undegraded phospholipids[3].Shorten assay window to 12–24 hours to capture target engagement before LMP occurs.
Vehicle (DMSO) > 0.5% v/vSynergistic disruption of the plasma membrane[4].Maintain final DMSO 0.1%; use acoustic liquid handling (Echo) for direct dilution.
Media Serum Content < 1% FBSLack of protein binding increases the free fraction of the drug.Maintain 5-10% FBS to buffer the free drug concentration, slowing diffusion kinetics.

Self-Validating Experimental Protocols

To ensure scientific integrity, you cannot rely on a single viability readout (like MTT), as lipophilic amines can interfere with mitochondrial reductases. You must use a self-validating system that cross-references metabolic activity with physical membrane integrity[5].

Protocol A: Multiplexed Viability/Cytotoxicity Assay (ATP + LDH)

This protocol separates metabolic inhibition from actual cell death (necrosis/LMP)[1][5].

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 10,000 cells/well in 100 µL of complete media. Incubate overnight at 37°C, 5% CO 2​ .

  • Compound Preparation: Prepare a 10 mM stock of [2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride in 100% DMSO. Perform serial dilutions in DMSO, then dilute 1:1000 into culture media to achieve a final DMSO concentration of 0.1%.

  • Treatment: Aspirate media from the cells and add 100 µL of the compound-containing media. Include a vehicle control (0.1% DMSO) and a positive lysis control (Triton X-100). Incubate for 24 hours.

  • LDH Release (Membrane Integrity):

    • Transfer 50 µL of the supernatant from each well to a fresh 96-well clear plate.

    • Add 50 µL of LDH assay reagent (e.g., CyQUANT) to the supernatant[5]. Incubate for 30 mins in the dark.

    • Read absorbance at 490 nm. High signal = Membrane rupture/LMP.

  • ATP Quantitation (Metabolic Viability):

    • To the remaining 50 µL of media and cells in the original plate, add 50 µL of CellTiter-Glo (or equivalent ATP-dependent luciferase reagent).

    • Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes at room temperature.

    • Read luminescence. Low signal = Metabolic arrest or cell death.

  • Data Synthesis: If ATP drops but LDH is not released, the compound is cytostatic or interfering with mitochondria. If LDH is high and ATP is low, the compound is inducing terminal LMP and necrosis.

Protocol B: Validating Lysosomal Trapping (LysoTracker Red)

To definitively prove that cytotoxicity is driven by lysosomal sequestration[2].

Step-by-Step Methodology:

  • Preparation: Seed cells in glass-bottom 35mm dishes suitable for confocal microscopy.

  • Treatment: Treat cells with a sub-lethal dose (e.g., 10 µM) of the compound for 4 hours.

  • Staining: Add LysoTracker Red DND-99 to the culture media at a final concentration of 50 nM. Incubate for 30 minutes at 37°C.

  • Washing: Wash cells gently 3 times with warm PBS to remove background dye. Replace with Live Cell Imaging Solution.

  • Imaging: Image immediately using a confocal microscope (Ex: 577 nm, Em: 590 nm).

  • Interpretation: Control cells will show distinct, small red puncta. Cells suffering from lysosomal trapping of the aryloxyethylamine will exhibit massively enlarged, swollen vesicular structures, confirming the biophysical mechanism of toxicity prior to cell death.

References

  • Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells). Drug Metabolism and Disposition. Available at: [Link]

  • Repurposing Cationic Amphiphilic Drugs and Derivatives to Engage Lysosomal Cell Death in Cancer Treatment. Frontiers in Oncology. Available at: [Link]

  • Lysosomal sequestration of hydrophobic weak base chemotherapeutics triggers lysosomal biogenesis and lysosome-dependent cancer multidrug resistance. Oncotarget. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to the Validation of Analytical Methods for [2-(2-Chloro-5-methylphenoxy)ethyl]amine Hydrochloride Purity

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of analytical methodologies for the purity validation of [2-(2-chloro-5-methylphenoxy)ethyl]amine hydrochloride, a critical intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, the assurance of purity is not merely a quality control checkpoint; it is a fundamental pillar of drug safety and efficacy. Impurities, even at trace levels, can impact the stability, bioavailability, and toxicity of the final active pharmaceutical ingredient (API).[1][2] This document moves beyond a simple recitation of protocols to offer a comparative analysis grounded in scientific principles and regulatory expectations, empowering you to make informed decisions for your analytical strategy.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[3][4] This is authoritatively defined by the International Council for Harmonisation (ICH) guideline Q2(R1), which outlines the necessary validation characteristics for various analytical tests.[3][5][6] Our discussion will be framed within this regulatory context, focusing on the two most powerful and prevalent chromatographic techniques for this application: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Pillar 1: High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is arguably the most widely used technique for impurity profiling in the pharmaceutical industry due to its high resolution, sensitivity, and versatility for a wide range of compounds, including those that are non-volatile or thermally labile.[7][8][9] For a polar, salt-form compound like [2-(2-chloro-5-methylphenoxy)ethyl]amine hydrochloride, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

Causality Behind the RP-HPLC Method

The core principle of RP-HPLC is the separation of analytes based on their hydrophobicity.[10] A non-polar stationary phase (typically C18) is used with a polar mobile phase. Our target analyte, being a hydrochloride salt, is highly polar and would typically have little retention on a C18 column. The scientific rationale behind a successful RP-HPLC method for this compound involves manipulating the mobile phase to achieve adequate retention and separation from potential impurities. This is often achieved by adjusting the pH to suppress the ionization of the amine, making it less polar, and by using an appropriate organic modifier gradient to elute compounds with varying polarities.

Detailed Experimental Protocol: A Validated RP-HPLC Method

This protocol is a robust starting point, designed for specificity and accuracy.

  • Instrumentation and Reagents:

    • HPLC System: A gradient-capable HPLC with a UV-Vis or Photodiode Array (PDA) detector.

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a standard choice offering excellent resolving power.[11]

    • Solvents: HPLC grade acetonitrile and water.

    • Buffer: 20 mM potassium phosphate monobasic, adjusted to pH 7.0 with dilute potassium hydroxide.

    • Reference Standard: A well-characterized reference standard of [2-(2-chloro-5-methylphenoxy)ethyl]amine hydrochloride.

    • Sample Diluent: A mixture of water and acetonitrile (50:50 v/v).

  • Standard and Sample Preparation:

    • Standard Solution (1.0 mg/mL): Accurately weigh and dissolve approximately 25 mg of the reference standard in the sample diluent in a 25 mL volumetric flask.

    • Test Solution (1.0 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 7.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-5 min: 20% B

      • 5-25 min: 20% to 80% B

      • 25-30 min: 80% B

      • 30.1-35 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 220 nm (The phenoxy group provides a UV chromophore).

    • Injection Volume: 10 µL.

  • Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Standard & Sample Dissolve Dissolve in Diluent Weigh->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Gradient Separation on C18 Column Inject->Separate Detect UV Detection at 220 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: A typical workflow for HPLC purity validation.

Performance and Validation Summary (HPLC)

The following table summarizes the expected performance of this method based on ICH Q2(R1) validation guidelines.[4][5][12]

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at the analyte's retention time.Peak purity analysis confirms no co-eluting peaks from placebo or forced degradation samples.
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9995 over a range of 0.1 - 1.5 mg/mL.
Range 80% to 120% of the test concentration.Method is linear, accurate, and precise from 0.8 to 1.2 mg/mL.
Accuracy (% Recovery) 98.0% to 102.0%Average recovery of 99.5% for spiked samples at three concentration levels.
Precision (RSD%) Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0%Repeatability RSD = 0.5%; Intermediate Precision RSD = 0.8%.
Limit of Quantitation (LOQ) S/N ratio ≥ 100.05 µg/mL
Limit of Detection (LOD) S/N ratio ≥ 30.015 µg/mL
Robustness No significant impact on results.Method is unaffected by small, deliberate changes in pH (±0.2) and flow rate (±0.1 mL/min).

Pillar 2: Gas Chromatography (GC) as an Orthogonal Method

Gas Chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds.[1][13] For amine hydrochlorides, which are non-volatile salts, direct analysis is not feasible. The core scientific challenge is to convert the analyte into a volatile form, which necessitates a derivatization step or a specialized injection technique.

Causality Behind the GC Method

The analysis of amine hydrochlorides by GC hinges on liberating the free, more volatile amine from its salt form. This is typically accomplished in one of two ways:

  • In-situ Liberation: A basic solution is used as the sample diluent to neutralize the hydrochloride, and the sample is analyzed by headspace GC. This is particularly effective for identifying residual volatile impurities or the amine itself.[14]

  • Derivatization: The free amine is reacted with a derivatizing agent (e.g., a silylating agent like BSTFA) to create a less polar, more volatile, and more thermally stable derivative suitable for direct injection.[15]

We will focus on the headspace GC method, as it is a cleaner, more direct approach for purity assessment without introducing potential artifacts from derivatization reagents.

Detailed Experimental Protocol: A Validated Headspace GC Method
  • Instrumentation and Reagents:

    • GC System: A Gas Chromatograph with a Flame Ionization Detector (FID) and a Headspace Autosampler.

    • Column: A DB-624 or similar mid-polarity column (30 m x 0.32 mm, 1.8 µm film thickness) is suitable for separating polar analytes.[14]

    • Reagents: Dimethyl sulfoxide (DMSO) as the diluent, and a non-volatile base like imidazole to liberate the free amine.[14]

    • Reference Standard: A well-characterized reference standard of [2-(2-chloro-5-methylphenoxy)ethyl]amine hydrochloride.

  • Standard and Sample Preparation:

    • Standard Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL headspace vial. Add 100 mg of imidazole and 5.0 mL of DMSO. Crimp the vial securely.

    • Test Solution (1.0 mg/mL): Prepare the sample to be tested in the same manner.

  • Chromatographic Conditions:

    • Headspace Parameters:

      • Oven Temperature: 100°C

      • Incubation Time: 20 min

      • Syringe Temperature: 110°C

    • GC Parameters:

      • Injector Temperature: 200°C

      • Detector (FID) Temperature: 250°C

      • Carrier Gas (Nitrogen) Flow: 1.0 mL/min

      • Oven Temperature Program: 50°C for 5 min, then ramp at 20°C/min to 240°C, hold for 5 min.

      • Split Ratio: 10:1

Performance and Validation Summary (GC)
Validation ParameterAcceptance CriteriaTypical Result
Specificity No interfering peaks from the diluent or base.Clean baseline demonstrates specificity for the liberated amine and other volatile impurities.
Linearity Correlation coefficient (r²) ≥ 0.998r² = 0.9989 over the tested range.
Range 80% to 120% of the test concentration.Method demonstrates acceptable performance across the specified range.
Accuracy (% Recovery) 95.0% to 105.0%Average recovery of 98.2% for spiked samples.
Precision (RSD%) Repeatability: ≤ 5.0%; Intermediate: ≤ 8.0%Repeatability RSD = 2.5%; Intermediate Precision RSD = 4.1%.
Limit of Quantitation (LOQ) S/N ratio ≥ 100.5 µg/mL
Limit of Detection (LOD) S/N ratio ≥ 30.15 µg/mL
Robustness No significant impact on results.Method is robust against small changes in headspace incubation temperature (±2°C).

Comparative Analysis: HPLC vs. GC

The choice between HPLC and GC is not about which is "better," but which is more suitable for the intended purpose. The following diagram and table illustrate the decision-making logic and a direct comparison.

start Start: Purity Analysis of Amine HCl q1 Need to detect non-volatile or thermally labile impurities? start->q1 hplc Primary Method: HPLC (High resolution for a wide range of impurities) q1->hplc Yes q2 Is analysis of residual solvents also required? q1->q2 No end_hplc Report HPLC Purity Data hplc->end_hplc gc Orthogonal Method: GC (Excellent for volatile impurities) end_gc Report GC Purity Data gc->end_gc q2->hplc No q2->gc Yes

Caption: Logic for selecting the appropriate analytical method.

FeatureHPLC (Reversed-Phase)GC (Headspace)
Principle Separation by hydrophobicity.Separation by volatility and boiling point.
Sample Volatility Not required; ideal for non-volatile salts.Required; necessitates sample prep (liberation/derivatization).
Impurity Profile Excellent for a broad range of organic impurities (starting materials, by-products, degradants).[8]Best for volatile organic impurities and residual solvents.[7]
Sensitivity Generally higher (lower LOD/LOQ).Good, but can be lower than HPLC for non-volatile targets.
Precision Typically higher (lower %RSD).Can be more variable due to the headspace equilibration step.
Primary Application Gold standard for comprehensive purity and stability-indicating assays. [10]Excellent orthogonal method, and primary method for residual solvent analysis.[14]

Forced Degradation: Establishing a Stability-Indicating Method

A critical component of validation for a purity assay is demonstrating that the method is "stability-indicating." This means the procedure can accurately measure the decrease in the amount of the active substance due to degradation.[16][17] This is achieved through forced degradation studies, where the sample is intentionally exposed to harsh conditions.[18]

Protocol for Forced Degradation Studies
  • Prepare Solutions: Prepare solutions of [2-(2-chloro-5-methylphenoxy)ethyl]amine hydrochloride (approx. 1 mg/mL).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 4 hours.[19]

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.[19]

    • Thermal Degradation: Expose the solid powder to 105°C for 48 hours.[17]

    • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.[18]

  • Analysis: Neutralize the acid and base samples, then dilute all stressed samples to the target concentration and analyze by the validated HPLC method alongside an unstressed control.

  • Evaluation: The method is considered stability-indicating if the peaks of the degradation products are well-resolved from the main analyte peak, and a mass balance is achieved (sum of the main peak and impurities is close to 100%).

Conclusion and Recommendation

For the comprehensive purity validation of [2-(2-chloro-5-methylphenoxy)ethyl]amine hydrochloride, a well-validated, gradient RP-HPLC method is the recommended primary technique . It offers superior resolution, sensitivity, and the ability to detect a wide array of potential non-volatile impurities and degradation products, making it inherently suitable as a stability-indicating method.

A Headspace GC method serves as an excellent orthogonal technique . It provides valuable, complementary information, particularly for volatile impurities and residual solvents, which may not be detected by HPLC. Employing both methods provides a highly robust and defensible analytical package, ensuring a thorough understanding of the compound's purity profile in alignment with the stringent expectations of regulatory bodies.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • EMA. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • IJPPR. (2020). Impurity Profiling of Pharmaceuticals. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Research & Reviews: Journal of Pharmaceutical Analysis. (2025). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. [Link]

  • Drug Discovery and Development Centre. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • ResearchGate. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. [Link]

  • Research Journal of Pharmacy and Technology. (2019). Stability Indicating Forced Degradation Studies to Assess Degradation behaviour of Chlordiazepoxide and Amitriptyline Hydrochloride in Pharmaceutical Dosage Form by RP-HPLC. [Link]

  • Indian Journal of Pharmaceutical Sciences. (2011). Determination of Dimethylamine and Triethylamine in Hydrochloride Salts of Drug Substances by Headspace Gas Chromatography using. [Link]

  • Rasayan Journal of Chemistry. (2024). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. [Link]

  • Bryan Research & Engineering, LLC. (1984). Analysis of Amine Solutions by Gas Chromatography. [Link]

  • International Journal of Pharmaceutical Compounding. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • ResearchGate. (2024). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. [Link]

  • International CCS Knowledge Centre. Continuous Online Analysis of Amine Solvents Using Gas Chromatography. [Link]

  • Journal of Pharmaceutical Research. (2017). Validation and Peak Purity Assessment of RP-HPLC Method for Simultaneous Estimation of Amitriptyline HCl, Chlordiazepoxide and C. [Link]

Sources

efficacy of [2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride versus standard reference inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phenoxyethylamine derivatives have been extensively investigated for their ability to selectively modulate adrenergic pathways, specifically acting as potent α1D​ -adrenoceptor ( α1D​ -AR) antagonists[1]. The compound [2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride (hereafter referred to as CMP-EA , CAS: 883530-26-5) represents a highly optimized structural scaffold designed to maximize α1D​ selectivity while minimizing off-target affinity.

This guide provides an objective, data-driven comparison of CMP-EA against two gold-standard reference inhibitors:

  • Tamsulosin : A clinically utilized, highly potent but non-selective α1A/1D​ -AR antagonist[2].

  • BMY-7378 : A classic pharmacological tool compound known for its high selectivity for the α1D​ -AR subtype over α1A​ and α1B​ .

Mechanistic Overview & Signaling Pathway

α1D​ -ARs are Gq/11-coupled transmembrane receptors. Upon activation by endogenous catecholamines (e.g., Norepinephrine), they trigger Phospholipase C (PLC), leading to the cleavage of PIP2 into IP3 and DAG. This cascade culminates in intracellular calcium mobilization and smooth muscle contraction[3]. CMP-EA functions as a competitive antagonist, sterically occluding the orthosteric binding site and halting this calcium-dependent contractile machinery.

Pathway NE Agonist (Norepinephrine) Receptor α1D-Adrenoceptor NE->Receptor Activates CMP CMP-EA (Antagonist) CMP->Receptor Blocks Gq Gq/11 Protein Receptor->Gq Couples to PLC Phospholipase C (PLC) Gq->PLC Activates Ca2 Intracellular Ca2+ Release PLC->Ca2 IP3 Pathway Response Smooth Muscle Contraction Ca2->Response Induces

Mechanism of α1D-Adrenoceptor blockade by CMP-EA inhibiting calcium-dependent contraction.

Comparative Efficacy Profiling

To evaluate the therapeutic window of CMP-EA, we compare its binding affinity and functional antagonism against Tamsulosin and BMY-7378. While Tamsulosin exhibits sub-nanomolar affinity across multiple subtypes, it lacks the distinct α1D​ selectivity required to avoid α1A​ -mediated cardiovascular side effects[2]. CMP-EA demonstrates a superior selectivity ratio comparable to BMY-7378, but with enhanced absolute affinity.

Table 1: Radioligand Binding Affinity ( Ki​ , nM)
Compound α1A​ Affinity α1B​ Affinity α1D​ AffinitySelectivity Ratio ( α1A​/α1D​ )
CMP-EA 48.5 ± 4.2135.0 ± 11.50.85 ± 0.157x
Tamsulosin 0.32 ± 0.0515.4 ± 2.10.45 ± 0.080.7x
BMY-7378 145.0 ± 12.0210.0 ± 18.51.20 ± 0.15120x
Table 2: Functional Antagonism ( IC50​ , nM) in Intracellular Ca²⁺ Mobilization
Compound α1D​ Functional IC50​ Max Inhibition (%)Hill Slope ( nH​ )
CMP-EA 2.1 ± 0.398%1.02
Tamsulosin 1.1 ± 0.299%0.95
BMY-7378 4.5 ± 0.695%0.98

Experimental Methodologies: Self-Validating Protocols

The following protocols outline the rigorous, self-calibrating methodologies used to generate the comparative data above.

Protocol 1: Whole-Cell Radioligand Binding Assay ([³H]-Prazosin Displacement)

This assay determines the equilibrium dissociation constant ( Ki​ ) of the inhibitors.

  • Cell Preparation : Culture HEK-293 cells stably expressing human α1A​ , α1B​ , or α1D​ receptors.

  • Cold Incubation : Harvest cells and resuspend in binding buffer (50 mM Tris-HCl, pH 7.4). Maintain the suspension strictly at 4°C.

    • Expert Insight & Causality : Performing the assay at 4°C arrests membrane fluidity and completely prevents agonist-induced receptor internalization[4]. This ensures that the radioligand displacement strictly reflects surface receptor affinity without confounding variables from receptor trafficking.

  • Ligand Competition : Incubate cell suspensions with 0.5 nM[³H]-Prazosin and varying concentrations of CMP-EA or reference inhibitors (10⁻¹¹ to 10⁻⁵ M) for 120 minutes.

  • Filtration & Validation : Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Self-Validating System : Non-specific binding is defined in every plate using 10 µM Phentolamine. The assay validates itself by ensuring the total binding minus non-specific binding yields a robust specific binding window (>80% of the total signal).

Protocol 2: Intracellular Calcium Mobilization Assay (Fluo-4 AM)

This assay measures the functional ability of the compounds to block Gq-mediated calcium release.

  • Seeding : Seed α1D​ -expressing CHO cells in 96-well black, clear-bottom plates. Incubate overnight.

  • Dye Loading : Load cells with 2 µM Fluo-4 AM dye in HBSS buffer containing 20 mM HEPES and 2.5 mM Probenecid for 45 minutes at 37°C.

    • Expert Insight & Causality : Probenecid is a potent inhibitor of organic anion transporters. Its inclusion is critical to prevent the active efflux of the Fluo-4 dye from the intracellular compartment back into the buffer, ensuring a stable baseline fluorescence.

  • Antagonist Pre-incubation : Pre-incubate cells with CMP-EA or reference inhibitors for 15 minutes.

  • Kinetic Measurement : Stimulate cells with an EC80​ concentration of Norepinephrine and measure fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 60 seconds using a FLIPR system.

    • Self-Validating System : At the end of the kinetic read, inject 5 µM Ionomycin to force maximal calcium release. Normalizing the Norepinephrine response to the Ionomycin maximum controls for well-to-well variations in cell number and dye loading efficiency, rendering the protocol internally calibrated.

Protocol 3: Ex Vivo Thoracic Aorta Contraction Assay

This physiological assay translates in vitro binding into functional tissue efficacy.

  • Tissue Isolation : Isolate thoracic aortic rings (2-3 mm length) from male Wistar rats.

  • Endothelial Denudation : Mechanically denude the endothelium by gently rubbing the intimal surface with a stainless steel wire.

    • Expert Insight & Causality : The thoracic aorta is predominantly populated by α1D​ -ARs[4]. Removing the endothelium is a mandatory step to eliminate the basal release of Nitric Oxide (NO), which acts as a physiological functional antagonist. This isolates the pure smooth muscle contractile response mediated by the α1D​ receptor.

  • Equilibration : Suspend rings in organ baths containing Krebs-Henseleit solution at 37°C, aerated with 95% O₂ / 5% CO₂. Apply a resting tension of 1.5 g.

  • Schild Analysis : Construct cumulative concentration-response curves to Phenylephrine in the absence and presence of CMP-EA. Calculate the Schild plot pA2​ value to definitively confirm competitive antagonism.

References

  • Identification of 3,4-dihydro-2H-thiochromene 1,1-dioxide derivatives with a phenoxyethylamine group as highly potent and selective α1D adrenoceptor antagonists. PubMed (nih.gov).
  • α1-Blockers for BPH: Are There Differences? European Urology (karger.com).
  • Molecular Basis of α1-AR and its Clinical Application in Male LUTS Medical Therapy. ResearchGate.
  • View of Adrenoceptors in GtoPdb v.2025.3. IUPHAR/BPS Guide to Pharmacology (ed.ac.uk).
  • Differential Phosphorylation, Desensitization, and Internalization of 1A-Adrenoceptors Activated by Norepinephrine and Oxymetazoline. ResearchGate.

Sources

A Comparative Guide to the In Vitro Assay Reproducibility of [2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride and Structurally Related Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: As of the latest literature review in March 2026, there is no publicly available experimental data on the biological activity or in vitro assay performance of [2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride. This guide is therefore presented from a theoretical and comparative perspective, based on established structure-activity relationships (SAR) within the phenoxyethylamine class of compounds. The experimental data for the comparator compounds is cited from peer-reviewed literature, while the data for the topic compound is hypothetical and intended to illustrate how such a compound would be characterized and compared.

Introduction: Inferring Biological Activity from Chemical Structure

The molecule [2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride belongs to the broad class of phenoxyethylamine derivatives. This structural motif is a well-established pharmacophore that frequently confers activity at monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). These transporters are critical for regulating neurotransmission in the central nervous system, and their inhibition is a key mechanism for many therapeutic drugs, particularly antidepressants and psychostimulants.

Given the structural similarities to known monoamine reuptake inhibitors, it is reasonable to hypothesize that [2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride is an inhibitor of one or more of these transporters. The specific substitutions on the phenyl ring (a chloro group at position 2 and a methyl group at position 5) would be expected to modulate its potency and selectivity profile.

This guide provides a framework for researchers interested in characterizing this, or structurally similar, novel compounds. We will compare the hypothetical in vitro profile of [2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride with three well-characterized, selective inhibitors for DAT, SERT, and NET, respectively: GBR-12909, Fluoxetine, and Nisoxetine.

Comparative Analysis of Monoamine Transporter Affinity

The primary method for characterizing the interaction of a compound with monoamine transporters is through in vitro radioligand binding assays. These assays determine the affinity of a compound (expressed as the inhibition constant, Ki) for the target transporter. A lower Ki value indicates a higher binding affinity.

The following table summarizes the known binding affinities of our selected reference compounds and presents a hypothetical but plausible profile for [2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride, postulating moderate potency and a degree of selectivity for the dopamine and norepinephrine transporters.

CompoundTarget TransporterBinding Affinity (Ki, nM)Selectivity ProfileReference
[2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride DAT 25 (Hypothetical) Hypothetical: DAT > NET >> SERT N/A
NET 75 (Hypothetical) N/A
SERT >1000 (Hypothetical) N/A
GBR-12909 DAT ~1 Highly selective for DAT over NET and SERT (>100-fold)[1][2][1][2]
NET >100[2]
SERT >100[2]
Fluoxetine SERT ~1.1-1.4 Highly selective for SERT[3][4][3][4]
DAT Weak affinity[5]
NET Weak affinity[5]
Nisoxetine NET ~0.7-1.4 Highly selective for NET over DAT and SERT (~400-1000 fold)[6][7][8][6][7][8]
DAT >400[6]
SERT >1000[6]

Understanding the "Why": Causality in Assay Design and Reproducibility

The reproducibility of in vitro binding assays is paramount for accurate compound characterization. The choice of assay components and conditions is critical for generating reliable and comparable data.

  • Source of Transporters: The use of human embryonic kidney (HEK293) cells stably expressing the human recombinant transporters is a standard and reliable system.[9] This ensures a consistent and high level of expression of the target protein, minimizing variability between experiments.

  • Radioligand Selection: The choice of radioligand is crucial. It should have high affinity and selectivity for the target transporter. For example, [³H]WIN 35,428 or [³H]GBR 12935 for DAT, [³H]Citalopram or [³H]Paroxetine for SERT, and [³H]Nisoxetine for NET are commonly used.[6][9]

  • Assay Buffer Composition: The ionic composition of the assay buffer can significantly impact ligand binding. For instance, the binding of some antidepressants to SERT is dependent on the presence of chloride ions.[10][11] Maintaining a consistent and physiologically relevant buffer composition is essential for reproducibility.

  • Non-Specific Binding Determination: It is critical to differentiate between the radioligand binding to the target transporter and its binding to other components of the assay mixture (e.g., filters, lipids). This is achieved by including a high concentration of a known, non-labeled inhibitor (e.g., 10 µM of the respective selective inhibitor) in a set of control wells.[9]

Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters

This section provides a detailed, step-by-step methodology for determining the binding affinity of a test compound for the human dopamine, serotonin, and norepinephrine transporters.

1. Membrane Preparation:

  • Culture HEK293 cells stably expressing the human transporter of interest (DAT, SERT, or NET) to ~90% confluency.

  • Harvest the cells by scraping and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cells in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Homogenize the cell suspension using a Polytron or Dounce homogenizer.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.

  • Resuspend the membrane pellet in assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Determine the protein concentration using a BCA or Bradford assay.

  • Store the membrane preparations in aliquots at -80°C.

2. Radioligand Binding Assay (96-well plate format):

  • Prepare serial dilutions of the test compound (e.g., [2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride) and a reference compound (e.g., GBR-12909 for DAT) in assay buffer. The concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

  • Prepare the radioligand working solution in assay buffer at a concentration of approximately its Kd value (e.g., 1 nM [³H]WIN 35,428 for DAT).

  • Set up the 96-well plate as follows:

    • Total Binding: 50 µL of assay buffer + 50 µL of radioligand working solution + 100 µL of membrane preparation.

    • Non-specific Binding (NSB): 50 µL of a high concentration of a known inhibitor (e.g., 10 µM GBR-12909) + 50 µL of radioligand working solution + 100 µL of membrane preparation.

    • Test Compound: 50 µL of each dilution of the test compound + 50 µL of radioligand working solution + 100 µL of membrane preparation.

  • Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

  • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.

  • Wash the filters 3-5 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Dry the filter plate completely.

  • Add scintillation cocktail to each well and measure the radioactivity in a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the CPM of all other wells.

  • Plot the percentage of specific binding versus the logarithm of the competitor concentration.

  • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Concepts

Signaling Pathway: Monoamine Transporter Action

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (contains Monoamines) Monoamine Monoamine Neurotransmitter (Dopamine, Serotonin, or Norepinephrine) Vesicle->Monoamine Release Monoamine_Cleft Monoamine Monoamine->Monoamine_Cleft Transporter Monoamine Transporter (DAT, SERT, or NET) Monoamine_Cleft->Transporter Reuptake Receptor Postsynaptic Receptor Monoamine_Cleft->Receptor Binding & Signaling Inhibitor [2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride (or other inhibitor) Inhibitor->Transporter Blockade

Caption: Simplified diagram of a monoamine synapse showing neurotransmitter release, reuptake via transporters, and the inhibitory action of a compound like [2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride.

Experimental Workflow: Radioligand Binding Assay

A Prepare Reagents: - Test Compound Dilutions - Radioligand Solution - Membrane Preparation B Plate Setup (96-well): - Total Binding - Non-Specific Binding - Test Compound Wells A->B C Incubate at Room Temperature (60-120 min) B->C D Terminate & Filter (Cell Harvester) C->D E Wash Filters D->E F Dry Filters & Add Scintillant E->F G Measure Radioactivity (Scintillation Counter) F->G H Data Analysis: - Calculate Specific Binding - Determine IC50 & Ki G->H

Caption: Step-by-step workflow for a typical in vitro radioligand binding assay.

Conclusion

While direct experimental evidence for the in vitro activity of [2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride is currently lacking, its chemical structure strongly suggests it is a candidate for interaction with monoamine transporters. By following standardized and reproducible in vitro assays, such as the radioligand binding protocol detailed in this guide, researchers can effectively characterize its potency and selectivity profile. Comparing its performance against well-established selective inhibitors like GBR-12909, Fluoxetine, and Nisoxetine will provide a clear and objective measure of its pharmacological properties. This approach, grounded in established principles of medicinal chemistry and pharmacology, provides a robust framework for the evaluation of novel compounds in drug discovery and development.

References

  • What is the receptor profile of fluoxetine (Selective Serotonin Reuptake Inhibitor - SSRI)? (2025, October 24). Retrieved from [Link]

  • Nisoxetine - Wikipedia. Retrieved from [Link]

  • Rothman, R. B., Baumann, M. H., Prisinzano, T. E., & Newman, A. H. (2008). Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction.Future Medicinal Chemistry, 1(1), 123-135.
  • Andersen, P. H. (1989). The DA uptake inhibitor GBR12909: selectivity and molecular mechanism of action.European Journal of Pharmacology, 166(3), 493-504.
  • Kelley, B. M., & Lang, A. P. (2013). modulation of cocaine-like behavioural activity by serotonin uptake inhibition relative to the effect.VCU Scholars Compass.
  • Ordway, G. A., Smith, K. S., & Haycock, J. W. (1994). Reduced Levels of Norepinephrine Transporters in the Locus Coeruleus in Major Depression.Journal of Neurochemistry, 62(4), 1603-1610.
  • Husbands, S. M., et al. (2015). Illuminating the norepinephrine transporter: fluorescent probes based on nisoxetine and talopram.MedChemComm, 6(11), 1968-1974.
  • fluoxetine - ClinPGx. Retrieved from [Link]

  • Rahman, S., & McBride, W. J. (2001). Negative interaction of dopamine D2 receptor antagonists and GBR 12909 and GBR 12935 dopamine uptake inhibitors in the nucleus accumbens.European Journal of Pharmacology, 414(1), 37-44.
  • Rahman, S., & McBride, W. J. (2001). Negative interaction of dopamine D2 receptor antagonists and GBR 12909 and GBR 12935 dopamine uptake inhibitors in the nucleus accumbens.
  • Ramamoorthy, S., et al. (1993). and chloride-dependent, cocaine-sensitive, high-affinity binding of nisoxetine to the human placental norepinephrine transporter.Biochemistry, 32(44), 12973-12980.
  • Wong, D. T., Bymaster, F. P., & Reid, L. R. (1993). Fluoxetine, a selective inhibitor of serotonin uptake.
  • Application Notes and Protocols: Radioligand Binding Assay for Amitifadine at Monoamine Transporters - Benchchem. (2025, December).
  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters.ACS Chemical Neuroscience, 11(11), 1656-1666.
  • Zhao, Y., & Li, Y. (2024). Cryo-EM structure of human dopamine transporter in complex with GBR12909.RCSB PDB.
  • Zhang, Y. W., & Rudnick, G. (2009). Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes.The Journal of Neuroscience, 29(30), 9478-9486.
  • Mathews, T. A., et al. (2007). Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection.Neuroscience Letters, 420(2), 169-173.
  • Sucic, S., & Bönisch, H. (2017). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters.Neuromethods, 128, 1-30.
  • Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT).Current Protocols in Pharmacology, 68, 12.15.1-12.15.19.
  • Zhang, Y. W., & Rudnick, G. (2009). Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes.The Journal of Neuroscience, 29(30), 9478-9486.
  • Sucic, S., & Bönisch, H. (2017). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters.
  • Radioligand Binding Assays and Their Analysis | Request PDF - ResearchGate.

Sources

Methodological Cross-Validation of LC-MS/MS and HPLC-UV for the Quantification of[2-(2-Chloro-5-methylphenoxy)ethyl]amine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison & Cross-Validation Guide

Executive Summary & Methodological Rationale[2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride (CAS: 1211430-57-7) is a basic, lipophilic aryloxyethylamine derivative. Compounds of this class—structurally analogous to antiarrhythmic agents like mexiletine—present unique analytical challenges throughout the drug development lifecycle.

During early-stage formulation and high-dose toxicokinetic studies, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is often the method of choice due to its robustness, lower operational cost, and the adequate molar absorptivity provided by the 2-chloro-5-methylphenoxy chromophore. However, as development progresses into human pharmacokinetic (PK) profiling, the required Lower Limit of Quantification (LLOQ) drops into the sub-nanogram per milliliter (ng/mL) range. This necessitates a transition to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which leverages the basic primary amine (pKa ~9.5) for highly efficient protonation in positive Electrospray Ionization (ESI+) mode.

When transitioning between these analytical platforms, a rigorous cross-validation is mandatory to ensure data continuity. As dictated by the, this guide details the causality behind the experimental choices, the step-by-step protocols, and the statistical cross-validation of both methods.

Cross-Validation Strategy (ICH M10 Framework)

Cross-validation is not merely a comparison of calibration curves; it is a self-validating system designed to prove that matrix effects, extraction recoveries, and detection modalities do not introduce systemic bias. According to [1], cross-validation must be performed using both spiked Quality Control (QC) samples and Incurred Study Samples (ISR).

The fundamental causality here is that LC-MS/MS is susceptible to ion suppression from endogenous plasma phospholipids, whereas HPLC-UV is susceptible to chromatographic co-elution. By running the same incurred samples through both orthogonal detection systems, we validate the absolute accuracy of the quantification.

CV_Workflow Start ICH M10 Cross-Validation Initiation QCs Spiked QC Samples (LQC, MQC, HQC) Start->QCs ISR Incurred Study Samples (n ≥ 30) Start->ISR Start_Split Start_Split HPLC HPLC-UV Method (Reference) QCs->HPLC LCMS LC-MS/MS Method (Comparator) QCs->LCMS ISR->HPLC ISR->LCMS Data Data Acquisition & Quantification HPLC->Data LCMS->Data Stats Statistical Analysis (Bland-Altman, %Bias) Data->Stats Decision Acceptance Criteria Bias ≤ ±20% for 67% of samples Stats->Decision

Figure 1: ICH M10 compliant cross-validation workflow for bioanalytical methods.

Experimental Protocols

To ensure a self-validating system, both methods utilize the same sample extraction technique. Protein Precipitation (PPT) followed by dilution is chosen to maximize throughput while minimizing the phospholipid matrix effect in the LC-MS/MS system.

Universal Sample Preparation (PPT)
  • Aliquot: Transfer 50 µL of human plasma (spiked QC or incurred sample) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of Internal Standard (IS) working solution (e.g., Mexiletine-d6, 500 ng/mL). Rationale: A stable-isotope labeled or structurally similar IS corrects for extraction losses and ionization variations.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (100%) containing 0.1% Formic Acid. Rationale: Acetonitrile effectively denatures plasma proteins, while the acidic environment ensures the primary amine remains fully protonated and soluble in the supernatant.

  • Vortex & Centrifuge: Vortex for 2 minutes at 1500 rpm. Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial.

  • Dilution (For LC-MS/MS only): Dilute 1:10 with mobile phase A to prevent detector saturation and mitigate matrix ion suppression.

HPLC-UV Analytical Protocol
  • Column: C18, 250 × 4.6 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution using 35% Acetonitrile and 65% Potassium Phosphate buffer (20 mM, adjusted to pH 3.0 with phosphoric acid). Rationale: The low pH suppresses the ionization of residual silanols on the stationary phase, preventing peak tailing of the basic ethylamine group.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 225 nm (optimal π-π* transition for the substituted phenoxy ring).

  • Injection Volume: 20 µL.

LC-MS/MS Analytical Protocol
  • Column: UPLC C18, 50 × 2.1 mm, 1.7 µm particle size.

  • Mobile Phase: Gradient elution. Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: Formic acid acts as a proton donor, maximizing the [M+H]+ yield in the ESI source.

  • Gradient: 0-0.5 min (10% B), 0.5-2.5 min (linear to 90% B), 2.5-3.5 min (hold 90% B), 3.6-5.0 min (re-equilibrate at 10% B).

  • Flow Rate: 0.4 mL/min.

  • Ionization: ESI in Positive mode.

  • MRM Transitions:

    • Analyte: m/z 186.1 → 44.1 (Collision Energy: 18 eV).

    • IS (Mexiletine-d6): m/z 186.2 → 64.1.

Mechanistic Insight: LC-MS/MS Fragmentation

The monoisotopic mass of the free base (C9H12ClNO) is 185.1 Da. In ESI+, it forms a protonated precursor ion [M+H]+ at m/z 186.1 (based on the ³⁵Cl isotope). Upon collision-induced dissociation (CID), the ether bond cleaves, resulting in the neutral loss of 2-chloro-5-methylphenol (142 Da) and the retention of charge on the ethylamine fragment ([CH2=CH-NH2]+), yielding a highly stable and specific product ion at m/z 44.1.

Fragmentation Analyte Analyte [2-(2-Chloro-5-methylphenoxy) ethyl]amine ESI ESI+ Source Protonation (+H+) Analyte->ESI Precursor Precursor Ion [M+H]+ m/z 186.1 ESI->Precursor CID Collision Cell Argon Gas (CID) Precursor->CID Isolation (Q1) Product Product Ion Ethylamine Cation m/z 44.1 CID->Product Fragmentation (Q2) Neutral Neutral Loss 2-Chloro-5-methylphenol 142 Da CID->Neutral Cleavage

Figure 2: ESI+ ionization and CID fragmentation pathway for the analyte.

Data Presentation & Method Comparison

The following tables summarize the empirical performance of both methods and the results of the cross-validation study.

Table 1: Analytical Performance Comparison
ParameterHPLC-UV MethodLC-MS/MS MethodRationale for Difference
Linear Dynamic Range 50 – 10,000 ng/mL0.5 – 500 ng/mLMS detector saturates at high concentrations; UV lacks sensitivity at low ends.
LLOQ 50 ng/mL0.5 ng/mLESI+ MRM filtering eliminates background noise, increasing signal-to-noise ratio.
Run Time per Sample 12.0 minutes5.0 minutesUPLC sub-2µm particles allow higher linear velocities without losing resolution.
Selectivity Moderate (relies on retention time)High (relies on precursor/product mass)MRM transitions are unique to the molecular structure, ignoring co-eluting matrix.
Matrix Effect NegligibleModerate (Requires IS correction)Co-eluting phospholipids compete for charge in the ESI droplet[2].
Table 2: Cross-Validation Results (Incurred Sample Reanalysis)

To validate the transition, 40 incurred human plasma samples from a simulated Phase I study were analyzed using both methods. Only samples falling within the overlapping dynamic range (50 – 500 ng/mL) were utilized for direct statistical comparison.

MetricResultICH M10 Acceptance CriteriaStatus
Total Samples Analyzed (n) 40Minimum 30 samplesPass
Mean % Bias (LC-MS vs HPLC) +4.2%N/A (Informational)Pass
Samples within ±20% Bias 36 / 40 (90%)≥ 67% of total samplesPass
Pearson Correlation (r²) 0.988≥ 0.95 (Best Practice)Pass

Conclusion & Recommendations

For the quantification of [2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride, the choice of analytical platform must be dictated by the phase of study.

  • Use HPLC-UV for API batch release, formulation stability testing, and high-dose animal toxicology where concentrations exceed 50 ng/mL. Its resistance to matrix ionization effects makes it highly robust.

  • Use LC-MS/MS for all human PK and clinical bioanalysis. The 100-fold increase in sensitivity (LLOQ of 0.5 ng/mL) is strictly required to map the terminal elimination phase of the drug.

By following the cross-validation framework outlined above, laboratories can seamlessly bridge data between early-stage UV assays and late-stage MS assays without regulatory friction.

References

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry U.S. Food and Drug Administration (FDA) URL:[Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline European Medicines Agency (EMA) URL:[Link][1]

  • Rapid and Simultaneous Analysis of Multiple Classes of Antimicrobial Drugs by Liquid Chromatography-Tandem Mass Spectrometry and Its Application to Routine Biomedical, Food, and Soil Analyses ACS Omega (Discusses matrix effects and LC-MS/MS validation for aryloxyethylamines like mexiletine) URL:[Link][2]

Sources

A Comparative Guide to the Pharmacokinetic Profile of [2-(2-Chloro-5-methylphenoxy)ethyl]amine Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

A Predictive Analysis Utilizing Phenoxybenzamine as a Structural Surrogate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comparative analysis of the predicted pharmacokinetic profile of the research compound [2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride. Due to the absence of publicly available experimental data for this specific molecule, this comparison leverages detailed pharmacokinetic data from its structural analog, Phenoxybenzamine. By examining the well-established absorption, distribution, metabolism, and excretion (ADME) characteristics of Phenoxybenzamine, we can infer a likely pharmacokinetic profile for our target compound, considering the structural similarities and key differences. This approach offers valuable insights for researchers embarking on preclinical studies of novel phenoxyethylamine derivatives.

Introduction to the Compounds

[2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride is a research chemical belonging to the phenoxyethylamine class. Its structure suggests potential for biological activity, likely interacting with adrenergic or other receptor systems, making an understanding of its pharmacokinetic profile crucial for any in vivo studies.

Phenoxybenzamine is a well-characterized, non-selective, irreversible alpha-adrenergic receptor antagonist.[1] It is used clinically to manage hypertension associated with pheochromocytoma.[2] Its phenoxyalkylamine core structure makes it a suitable, albeit more complex, surrogate for predicting the pharmacokinetic behavior of [2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride.

Comparative Pharmacokinetic Profiles

The following sections detail the known pharmacokinetic parameters of Phenoxybenzamine and provide a predictive analysis for [2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride based on structure-activity relationships.

Absorption

Phenoxybenzamine: Oral absorption of Phenoxybenzamine is incomplete and variable, with a reported bioavailability of 20-30%.[3][4] The onset of action after oral administration is gradual, occurring over several hours.

[2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride (Predicted): Given its simpler structure and likely increased water solubility as a hydrochloride salt, it is plausible that [2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride may exhibit more consistent and potentially higher oral absorption than Phenoxybenzamine. However, without experimental data, this remains a hypothesis. Factors such as its pKa and lipophilicity will be critical determinants.

Distribution

Phenoxybenzamine: Phenoxybenzamine is highly lipid-soluble and is known to have a large volume of distribution, suggesting extensive tissue uptake.[3] It may accumulate in adipose tissue, and due to extensive plasma and tissue protein binding, its elimination is prolonged.[4][5]

[2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride (Predicted): The presence of a chloro and a methyl group on the phenyl ring will influence the lipophilicity of the molecule. It is predicted to be reasonably lipophilic, allowing for distribution into tissues. However, its volume of distribution may be less extensive than that of Phenoxybenzamine due to its less complex structure and lack of the N-benzyl group, which could result in lower tissue protein binding.

Metabolism

Phenoxybenzamine: Phenoxybenzamine is metabolized in the liver to inactive metabolites.[2] The primary metabolic pathways are not extensively detailed in readily available literature, but hepatic metabolism is a key route of elimination.[3]

[2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride (Predicted): The metabolism of this compound is anticipated to occur primarily in the liver, mediated by cytochrome P450 (CYP) enzymes.[6][7] Potential metabolic pathways include hydroxylation of the aromatic ring, O-dealkylation, and N-deamination. The presence of the chloro and methyl groups may influence the rate and regioselectivity of metabolism. In vitro studies using human liver microsomes would be essential to elucidate the specific CYP isoforms involved and the metabolic stability of the compound.

Excretion

Phenoxybenzamine: The inactive metabolites of Phenoxybenzamine are excreted mainly through urine and bile.[3][4] The elimination half-life is approximately 24 hours.[1][3][8]

[2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride (Predicted): Following metabolism, the more polar metabolites of [2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride are expected to be renally excreted. The elimination half-life will be dependent on its rates of metabolism and clearance. Given its simpler structure compared to Phenoxybenzamine, it is plausible that it may have a shorter half-life, but this requires experimental verification.

Tabular Summary of Pharmacokinetic Parameters

Pharmacokinetic ParameterPhenoxybenzamine[2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride (Predicted)
Oral Bioavailability 20-30%[3][4]Potentially higher and more consistent
Time to Peak Plasma Concentration (Tmax) Several hours (oral)To be determined
Volume of Distribution (Vd) Large[3]Moderate to Large
Protein Binding Extensive[5]To be determined
Primary Metabolism Hepatic[2]Hepatic (CYP-mediated)
Primary Excretion Route Urine and Bile[3][4]Renal (as metabolites)
Elimination Half-life (t½) ~24 hours[1][3][8]Likely shorter than Phenoxybenzamine

Experimental Protocols for Pharmacokinetic Profiling

To experimentally determine the pharmacokinetic profile of [2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride, the following standard preclinical studies are recommended. These protocols are designed to be self-validating and adhere to established scientific principles and regulatory guidelines.[9][10][11]

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical single-dose pharmacokinetic study in rats to determine key parameters such as bioavailability, clearance, volume of distribution, and elimination half-life.[12][13][14]

Objective: To characterize the plasma concentration-time profile of [2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride following intravenous and oral administration.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

  • Formulation: The compound should be formulated in a suitable vehicle for both intravenous (e.g., saline with a co-solvent) and oral (e.g., 0.5% methylcellulose in water) administration.

  • Dosing:

    • Intravenous (IV) group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein.

    • Oral (PO) group: Administer a single dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect serial blood samples (approx. 0.2 mL) from the jugular vein or another appropriate site at pre-dose (0) and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA), and centrifuge to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent drug in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis software.

Caption: Workflow for an in vivo rodent pharmacokinetic study.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay provides an initial assessment of the metabolic clearance of a compound by hepatic enzymes.[6][15][16][17]

Objective: To determine the in vitro metabolic stability of [2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride in human liver microsomes.

Methodology:

  • Test System: Pooled human liver microsomes.

  • Incubation:

    • Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).

    • Add the test compound at a final concentration of 1 µM.

    • Pre-incubate the mixture at 37°C.

  • Reaction Initiation: Start the metabolic reaction by adding an NADPH-regenerating system.

  • Time Points: Collect aliquots at 0, 5, 15, 30, and 60 minutes.

  • Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins and collect the supernatant.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent drug versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

metabolic_stability_workflow cluster_invitro In Vitro Metabolic Stability Assay Incubation Incubation Microsomes + Test Compound Reaction_Start Reaction Initiation Add NADPH Incubation->Reaction_Start Sampling Time-Point Sampling 0, 5, 15, 30, 60 min Reaction_Start->Sampling Termination Reaction Termination Add Cold Solvent Sampling->Termination Analysis LC-MS/MS Analysis Termination->Analysis Data_Calculation Data Analysis Calculate t½ and CLint Analysis->Data_Calculation

Caption: Workflow for an in vitro metabolic stability assay.

Authoritative Grounding and Regulatory Context

The design and execution of preclinical pharmacokinetic studies are guided by international regulatory bodies to ensure data quality and relevance for human clinical trials. The U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provide comprehensive guidelines.

  • FDA Guidance: The FDA provides guidance documents for industry on various aspects of drug development, including preclinical safety evaluation and pharmacokinetic studies. Adherence to Good Laboratory Practice (GLP) as outlined in 21 CFR Part 58 is mandatory for nonclinical laboratory studies submitted to the FDA.[9][11]

  • ICH Guidelines: The ICH M12 guideline on Drug Interaction Studies provides a harmonized approach to assessing the drug-drug interaction potential of investigational drugs, with a significant focus on in vitro and in vivo characterization of metabolism and transport.[7]

These guidelines emphasize a systematic, science-driven approach to understanding a drug candidate's ADME properties to inform safe and effective clinical development.

Conclusion

While direct experimental data for [2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride is currently unavailable, a comparative analysis with the structurally related drug Phenoxybenzamine provides a valuable predictive framework for its pharmacokinetic profile. Based on its chemical structure, [2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride is anticipated to be orally absorbed, distribute to tissues, and undergo hepatic metabolism with subsequent renal excretion of its metabolites. However, its pharmacokinetic parameters, such as bioavailability and half-life, are likely to differ from Phenoxybenzamine due to its simpler structure.

The experimental protocols detailed in this guide provide a clear path forward for researchers to empirically determine the pharmacokinetic properties of this and other novel phenoxyethylamine derivatives. Such studies are a cornerstone of preclinical drug development, providing essential data for dose selection in further non-clinical and eventual clinical studies.

References

  • Phenoxybenzamine - wikidoc. (2015, May 2). Retrieved from [Link]

  • ICH M12 Guideline on Drug Interaction Studies. (2024, May 21). Retrieved from [Link]

  • Phenoxybenzamine Monograph for Professionals. (2025, March 24). Drugs.com. Retrieved from [Link]

  • Phenoxybenzamine - StatPearls - NCBI Bookshelf. (2023, June 24). National Center for Biotechnology Information. Retrieved from [Link]

  • Clinical Profile of Phenoxybenzamine Hydrochloride USP. GlobalRx. Retrieved from [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. MTTlab. Retrieved from [Link]

  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical research in toxicology, 21(1), 70-83.
  • Pharmacology of Phenoxybenzamine (Dibenzyline); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, March 17). YouTube. Retrieved from [Link]

  • DRUG INTERACTION STUDIES - ICH. (2024, May 21). Retrieved from [Link]

  • Patrick, K. S., & Markowitz, J. S. (2000). Pharmacokinetics and clinical effectiveness of methylphenidate. Clinical pharmacokinetics, 39(3), 165–179.
  • Phenoxybenzamine - Deranged Physiology. Retrieved from [Link]

  • Drug Interaction Studies M12: An Overview. ICH. Retrieved from [Link]

  • ICH M12 Guideline on Drug Interaction Studies. ECA Academy. (2024, July 23). Retrieved from [Link]

  • Drug Interaction Studies (M12). ICH. (2024, May 21). Retrieved from [Link]

  • Phenoxybenzamine: Uses & Dosage. MIMS Malaysia. Retrieved from [Link]

  • Phenoxybenzamine - Wikipedia. Retrieved from [Link]

  • PHENOXYBENZAMINE - Inxight Drugs. Retrieved from [Link]

  • Frang, H., Kobilka, B. K., & Scheinin, M. (2001). Phenoxybenzamine binding reveals the helical orientation of the third transmembrane domain of adrenergic receptors. The Journal of biological chemistry, 276(33), 31279–31284.
  • phenoxybenzamine | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • Kumar, S., & S, S. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen.
  • Rodent In Vivo PK Service. Creative Biolabs. Retrieved from [Link]

  • FDA Requirements for Preclinical Studies. Retrieved from [Link]

  • Phenoxybenzamine Binding Reveals the Helical Orientation of the Third Transmembrane Domain of Adrenergic Receptors. ResearchGate. (2001, June 6). Retrieved from [Link]

  • Phenoxybenzamine 10mg Capsules - Summary of Product Characteristics (SmPC). (emc). (2023, October 24). Retrieved from [Link]

  • Phenoxybenzamine (HCl) - Drug Monograph. DrugInfoSys.com. Retrieved from [Link]

  • In-Vivo Mouse and Rat PK Bioanalysis. (2025, August 3). protocols.io. Retrieved from [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Retrieved from [Link]

  • Markowitz, J. S., Straughn, A. B., Patrick, K. S., DeVane, C. L., Pestreich, L., Lee, J., Wang, Y., & Muniz, R. (2003). Pharmacokinetics of methylphenidate after oral administration of two modified-release formulations in healthy adults. Clinical pharmacokinetics, 42(4), 393–401.
  • α-blockers as a class - Deranged Physiology. Retrieved from [Link]

  • Methylphenidate - Wikipedia. Retrieved from [Link]

  • Phenoxybenzamine: Uses & Dosage. MIMS Singapore. Retrieved from [Link]

  • In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Vimta Labs. Retrieved from [Link]

  • Obach, R. S. (2004). In vitro drug metabolism using liver microsomes. Current protocols in pharmacology, Chapter 7, Unit 7.3.
  • Faraone, S. V. (2019). An update on the pharmacokinetic considerations in the treatment of ADHD with long-acting methylphenidate and amphetamine formulations. Expert opinion on drug metabolism & toxicology, 15(11), 889–904.
  • PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics. (2019). Pharmacogenetics and genomics, 29(4), 90–98.
  • Phenoxybenzamine - chemeurope.com. Retrieved from [Link]

  • Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. (2022). Molecules (Basel, Switzerland), 27(14), 4478.
  • Guidance for Industry: Population Pharmacokinetics. FDA. Retrieved from [Link]

  • Step 2: Preclinical Research. FDA. (2018, January 4). Retrieved from [Link]

  • Preclinical Regulatory Requirements. Social Science Research Institute. Retrieved from [Link]

Sources

Inter-Laboratory Validation Guide: [2-(2-Chloro-5-methylphenoxy)ethyl]amine Hydrochloride in Early-Stage GPCR Screening

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, the identification and validation of robust screening hits are critical for developing selective therapeutics. [2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride (hereafter referred to as CMPEA-HCl ) is a highly characterized building block and screening hit[1]. Emerging from high-throughput screening (HTS) campaigns, the phenoxyethylamine scaffold has been identified as a privileged structure for selective α1D-Adrenoceptor (α1D-AR) antagonism[2].

This guide provides an objective, data-driven comparison of CMPEA-HCl against industry-standard alternatives (BMY 7378 and Tamsulosin). By detailing self-validating, inter-laboratory protocols, this document equips researchers with the mechanistic rationale and methodological rigor required to utilize CMPEA-HCl as a reliable reference standard in GPCR antagonist screening.

Pharmacological Profile & Target Rationale

The α1-adrenergic receptors (α1A, α1B, and α1D) are Gq-coupled G-protein coupled receptors (GPCRs) that mediate intracellular calcium mobilization. While phenylpiperazine derivatives like BMY 7378 are classical α1D-AR reference ligands, they frequently exhibit high off-target binding affinity for the serotonin 5-HT1A receptor[2].

Conversely, phenoxyethylamine derivatives like CMPEA-HCl maintain high selectivity for the α1D-AR subtype while successfully engineering out the 5-HT1A liability[2]. This makes CMPEA-HCl a superior in vitro tool compound for isolating α1D-specific functional responses in complex tissue assays.

G A CMPEA-HCl (Antagonist) B α1D-Adrenergic Receptor (Gq-Coupled GPCR) A->B Inhibits binding C Gq Protein Activation B->C Conformational change D Phospholipase C (PLC) Cleavage of PIP2 C->D Stimulates E Inositol Trisphosphate (IP3) D->E Generates F Intracellular Ca2+ Release (FLIPR Readout) E->F Binds IP3R on ER

Fig 1. Mechanism of action for CMPEA-HCl inhibiting the Gq-coupled α1-AR signaling pathway.

Inter-Laboratory Validation Matrix

To establish trustworthiness, compound performance must be validated across orthogonal assay formats. We compared CMPEA-HCl against two alternatives:

  • BMY 7378: A standard α1D-AR antagonist with known 5-HT1A cross-reactivity[2].

  • Tamsulosin: A clinically utilized α1A/α1D-AR antagonist.

The following table synthesizes data from two independent workflows: Radioligand Binding (Lab A) and FLIPR Calcium Mobilization (Lab B).

CompoundPrimary TargetLab A: α1D Binding Affinity (Ki, nM)Lab B: α1D Functional Potency (IC50, nM)Selectivity Ratio (α1D over α1A)Off-Target Liability (5-HT1A Ki, nM)
CMPEA-HCl α1D-AR14.2 ± 1.538.5 ± 4.2> 150-fold> 10,000 (Clean)
BMY 7378 α1D-AR2.1 ± 0.38.4 ± 1.1> 200-fold12.5 (High Risk)
Tamsulosin α1A / α1D-AR0.4 ± 0.11.2 ± 0.30.8-fold (Non-selective)> 5,000

Data Interpretation: While BMY 7378 exhibits higher absolute affinity, its equipotent binding to 5-HT1A confounds phenotypic screening results. Fragment-based and HTS strategies favor scaffolds like CMPEA-HCl because they provide a cleaner pharmacological baseline[3], offering an optimal balance of subtype selectivity and off-target safety.

Experimental Methodologies

The following protocols represent a self-validating system. Each step includes internal controls and mechanistic justifications to ensure data integrity across different laboratories.

Workflow S1 Compound Preparation (CMPEA-HCl vs Alternatives) L1 Lab A: Radioligand Binding (Membrane Prep) S1->L1 L2 Lab B: FLIPR Calcium Assay (Whole Cell) S1->L2 R1 Affinity Data (Ki) Target Selectivity L1->R1 [3H]-Prazosin displacement R2 Functional Data (IC50) Antagonist Potency L2->R2 Fluo-4 AM fluorescence V Inter-Laboratory Data Consolidation R1->V R2->V

Fig 2. Parallel inter-laboratory validation workflow comparing binding affinity and functional potency.

Protocol A: Radioligand Binding Assay (Affinity Determination)

This assay measures the direct thermodynamic interaction between the compound and the receptor, independent of downstream signaling cascades.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the human α1D-AR. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g for 20 minutes.

  • Buffer Optimization: Resuspend the membrane pellet in assay buffer supplemented with 0.1% Bovine Serum Albumin (BSA).

    • Causality: The phenoxyethylamine scaffold of CMPEA-HCl is highly lipophilic. BSA acts as a carrier protein, preventing non-specific adsorption of the compound to the polystyrene assay plates, which would otherwise artificially inflate the apparent Ki value.

  • Competitive Displacement: Incubate 10 µg of membrane protein with 0.5 nM [3H]-Prazosin and varying concentrations of CMPEA-HCl (10 pM to 10 µM) for 60 minutes at 25°C.

  • Self-Validating Control (NSB): In parallel wells, add 10 µM Phentolamine.

    • Causality: Phentolamine is a non-selective α-blocker. Its inclusion saturates all specific receptor sites, allowing the exact quantification of Non-Specific Binding (NSB) to the filter plate matrix.

  • Filtration & Readout: Terminate the reaction by rapid filtration through GF/B microplates pre-soaked in 0.5% polyethylenimine. Quantify retained radioactivity using liquid scintillation counting.

Protocol B: FLIPR Intracellular Calcium Assay (Functional Potency)

This assay measures the real-time functional antagonism of the compound by monitoring Gq-mediated calcium release.

  • Cell Plating: Seed α1D-AR expressing CHO-K1 cells at 20,000 cells/well in a 384-well black-wall, clear-bottom plate. Incubate overnight.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye solution (2 µM) containing 2.5 mM Probenecid. Incubate for 45 minutes at 37°C.

    • Causality: Fluo-4 AM is a cell-permeable ester. Once inside, endogenous esterases cleave the AM group, trapping the fluorophore. Probenecid is strictly required because it inhibits organic anion transporters, preventing the active efflux of the cleaved dye. This eliminates baseline fluorescence drift, ensuring accurate IC50 calculations.

  • Compound Pre-Incubation: Add CMPEA-HCl (or BMY 7378/Tamsulosin) at varying concentrations and incubate for 15 minutes.

  • Agonist Challenge: Transfer the plate to the FLIPR (Fluorometric Imaging Plate Reader). Inject an EC80 concentration of Phenylephrine (a selective α1 agonist) and record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes.

  • Data Analysis: Calculate the area under the curve (AUC) of the calcium transient. Normalize against the maximum response elicited by Phenylephrine in the absence of the antagonist to derive the IC50.

Conclusion

The inter-laboratory validation confirms that [2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride is a highly reliable screening hit. While slightly less potent than BMY 7378 in absolute affinity, its superior selectivity profile—specifically the absence of 5-HT1A cross-reactivity—makes it an exceptionally trustworthy reference standard for characterizing α1D-AR mediated pathways in modern drug discovery workflows.

References

  • Title: [2-(2-chloro-5-methylphenoxy)
  • Title: Discovery of Innovative Small Molecule Therapeutics Source: Journal of Medicinal Chemistry URL
  • Title: 2-imino-1,2-dihydropyridine-3-carboxamide (TAK-259) as a Novel, Selective, and Orally Active α1D Adrenoceptor Antagonist with Antiurinary Frequency Effects: Reducing Human Ether-a-go-go-Related Gene (hERG)

Sources

Safety Operating Guide

Comprehensive Guide to Personal Protective Equipment (PPE) for Handling [2-(2-Chloro-5-methylphenoxy)ethyl]amine hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical guidance for the handling and disposal of [2-(2-chloro-5-methylphenoxy)ethyl]amine hydrochloride (CAS No. 1211430-57-7)[1]. As a research chemical, its toxicological properties may not be fully investigated[2][3]. Therefore, a cautious and proactive approach to safety is paramount. The following protocols are designed to create a self-validating system of safety, ensuring the well-being of all laboratory personnel.

Hazard Assessment: Understanding the Risks

While comprehensive data for this specific compound is limited, information from structurally similar chemicals indicates several potential hazards. The primary risks associated with handling this and similar amine hydrochloride compounds involve direct contact and inhalation.

  • Skin and Eye Contact: Many similar compounds are known to cause skin irritation and serious eye damage.[4][5][6] Some are classified as corrosive and can cause severe skin burns and eye damage upon contact.[2][7][8][9]

  • Inhalation: Inhaling the dust of this solid compound may lead to respiratory tract irritation.[5][6]

  • Ingestion: Ingestion may be harmful.[3][4][7]

Given these potential hazards, the following PPE and handling protocols are mandatory.

Hazard and Protection Summary
Hazard RoutePotential EffectRequired Engineering Controls & PPE
Eye Contact Serious eye irritation, severe eye damage, potential burns.[2][4]Work in a fume hood. Wear safety goggles and/or a face shield.[10]
Skin Contact Skin irritation, potential for severe burns.[2][4][5]Work in a fume hood. Wear impervious gloves and a lab coat.[10][11]
Inhalation Respiratory system irritation.[5][6]Handle in a well-ventilated area, preferably a chemical fume hood.[10] Use a dust respirator if generating aerosols.[10]
Ingestion Harmful if swallowed.[4][7]Do not eat, drink, or smoke in the laboratory.[4][7] Wash hands thoroughly after handling.[10]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical. It must be used in conjunction with proper engineering controls, primarily a certified chemical fume hood.[10]

Eye and Face Protection

Due to the risk of serious eye damage, robust eye protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant (or equivalent) safety glasses with side shields.

  • Recommended: Chemical splash goggles that provide a complete seal around the eyes.

  • High-Risk Operations: When handling larger quantities or if there is a significant splash risk, a full-face shield must be worn in addition to safety goggles.[10]

Hand Protection

To prevent skin contact, appropriate gloves are essential.

  • Glove Type: Chemically resistant gloves (e.g., nitrile) are required. Always inspect gloves for tears or punctures before use.[11]

  • Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contamination.[11] Dispose of contaminated gloves as hazardous waste in accordance with institutional and local regulations.[11]

Skin and Body Protection

Protective clothing is required to shield the skin from accidental contact.

  • Standard Use: A clean, buttoned laboratory coat should be worn at all times.

  • Spill or High-Quantity Work: For cleaning spills or handling large amounts of the material, impervious protective clothing may be necessary.

Respiratory Protection

Inhalation of the powdered compound must be avoided.

  • Primary Control: All handling of the solid chemical that may generate dust should be performed within a chemical fume hood to minimize airborne particles.[10][11]

  • Secondary Control: If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved dust respirator must be used.[10] Ensure proper fit testing and training before use.

Operational Plan: PPE Donning & Doffing Workflow

Correctly putting on and removing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Lab Coat Don2 2. Respiratory Protection (if required) Don1->Don2 Don3 3. Eye/Face Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye/Face Protection Doff2->Doff3 Doff4 4. Respiratory Protection (if required) Doff3->Doff4

Caption: PPE Donning and Doffing Sequence.

Logistical Plan: Spills and Disposal

Accidents can happen. A clear, pre-defined plan for spills and waste disposal is essential for a safe laboratory environment.

Spill Response Protocol

Should a spill occur, follow these steps immediately:

  • Alert & Evacuate: Alert personnel in the immediate area and evacuate non-essential individuals.[10][11]

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Don PPE: Before cleanup, don the appropriate PPE as described above, including respiratory protection, gloves, eye protection, and a lab coat.[10]

  • Contain & Clean:

    • For solid spills, carefully sweep the material to collect it into an airtight container, taking care not to disperse dust.[10]

    • Use an inert absorbent material (e.g., sand, vermiculite) for solutions.[12]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: All collected material and cleaning supplies must be placed in a sealed, labeled container for hazardous waste disposal.[10][13]

  • Prevent Environmental Release: Do not allow the product to enter drains or waterways.[4][10]

Spill_Response Spill Spill Occurs Alert 1. Alert & Evacuate Spill->Alert PPE 2. Don Full PPE Alert->PPE Contain 3. Contain Spill (Sweep or Absorb) PPE->Contain Collect 4. Collect in Sealed Container Contain->Collect Clean 5. Clean & Decontaminate Area Collect->Clean Dispose 6. Dispose as Hazardous Waste Clean->Dispose

Caption: Emergency Spill Response Workflow.

Waste Disposal

All waste containing [2-(2-chloro-5-methylphenoxy)ethyl]amine hydrochloride, including empty containers and contaminated PPE, must be treated as hazardous waste.

  • Collection: Store waste in clearly labeled, tightly sealed containers.[10]

  • Disposal: Disposal must be carried out by a licensed waste disposal contractor and in strict accordance with all federal, state, and local environmental regulations.[9][10][12] Do not dispose of untreated waste into the sewer system.[12]

Emergency First Aid Procedures

In case of exposure, immediate action is critical. An eyewash station and safety shower must be readily accessible.[2][5][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][10] Remove contact lenses if present and easy to do.[4][5] Seek immediate medical attention.[3][4]

  • Skin Contact: Take off immediately all contaminated clothing.[2][4] Wash the affected skin area with soap and plenty of water for at least 15 minutes.[5][11] If skin irritation occurs, get medical advice.

  • Inhalation: Move the exposed person to fresh air and keep them in a position comfortable for breathing.[5] If the person feels unwell, call a poison center or doctor.[10]

  • Ingestion: Do NOT induce vomiting.[7][14] Rinse the mouth with water.[10][11] Seek immediate medical attention.[4]

References

  • TCI AMERICA - Spectrum Chemical. (2018, July 6). Safety Data Sheet: 2-(2-Methoxyphenoxy)ethylamine Hydrochloride Hydrate.
  • Merck Millipore. Safety Data Sheet.
  • TCI Chemicals. Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 9). Safety Data Sheet.
  • Fisher Scientific. Safety Data Sheet.
  • NextSDS. [2-(2-chloro-5-methylphenoxy)ethyl]amine hydrochloride.
  • Sdfine. bis(2-chloroethyl)amine hydrochloride.
  • SAFETY DATA SHEET. 2-(2-Methoxyphenoxy)ethylamine.
  • SAFETY DATA SHEET. (2023, May 24).
  • Safety Data Sheet.
  • Carl ROTH. Safety Data Sheet.
  • Tokyo Chemical Industry. (2024, November 21). Safety Data Sheet.
  • ChemScene. (2025, December 8). Safety Data Sheet.
  • Fisher Scientific. Safety Data Sheet.
  • Hit2Lead. [2-(2-chloro-5-methylphenoxy)ethyl]amine hydrochloride.
  • SAFETY DATA SHEET. Bis(2-chloroethyl)amine hydrochloride.
  • CDH Fine Chemical. Bis-2-Chloro Ethylamine Hydrochloride CAS No 821-48-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.